molecular formula C12H12N2O4 B1314477 Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 99367-44-9

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Katalognummer: B1314477
CAS-Nummer: 99367-44-9
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: PZYYPTIVTNFIOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-17-12(15)11-14-13-10(18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYYPTIVTNFIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539809
Record name Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99367-44-9
Record name Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis pathway for Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the synthetic strategy, detailed experimental protocols, and relevant quantitative data.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-methoxybenzoylhydrazide, from a commercially available starting material. The second, and crucial, step is the condensation of this hydrazide with diethyl oxalate, followed by a cyclodehydration reaction to yield the final 1,3,4-oxadiazole derivative.

The overall reaction scheme is as follows:

Synthesis_Pathway cluster_step1 Step 1: Preparation of 4-methoxybenzoylhydrazide cluster_step2 Step 2: Synthesis of the Target Compound Methyl_4_methoxybenzoate Methyl 4-methoxybenzoate reaction1 Reflux Methyl_4_methoxybenzoate->reaction1 Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->reaction1 Methanol Methanol (solvent) Methanol->reaction1 4_methoxybenzoylhydrazide 4-methoxybenzoylhydrazide Intermediate N'-(ethoxycarbonyl)- 4-methoxybenzohydrazide (Intermediate) 4_methoxybenzoylhydrazide->Intermediate reaction1->4_methoxybenzoylhydrazide Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate POCl3 Phosphorus oxychloride (Dehydrating agent) reaction2 Cyclodehydration POCl3->reaction2 Target_Compound This compound Intermediate->reaction2 reaction2->Target_Compound Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Start: 4-methoxybenzoylhydrazide + Diethyl oxalate Reaction Reaction: Reflux in solvent Start->Reaction Cyclization Cyclodehydration: Add POCl₃, Reflux Reaction->Cyclization Quenching Quenching: Pour onto ice Cyclization->Quenching Neutralization Neutralization: Add NaHCO₃ solution Quenching->Neutralization Extraction Extraction: with Ethyl acetate Neutralization->Extraction Washing Washing: with Brine Extraction->Washing Drying Drying: over Na₂SO₄ Washing->Drying Concentration Concentration: Rotary Evaporation Drying->Concentration Purification Purification: Column Chromatography Concentration->Purification Analysis Characterization: NMR, IR, MS Purification->Analysis Final_Product Final Product: Ethyl 5-(4-methoxyphenyl)- 1,3,4-oxadiazole-2-carboxylate Analysis->Final_Product

Technical Guide: Chemical Properties of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential biological significance of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate. While specific experimental data for this compound is limited in published literature, this guide consolidates available information and provides data from closely related analogues to infer its characteristics.

Core Compound Identification

Compound Name: this compound CAS Number: 99367-44-9[1] Molecular Formula: C₁₂H₁₂N₂O₄[1] Molecular Weight: 248.24 g/mol [1] Appearance: White to light yellow solid[2]

Structure:

Chemical Structure of the Compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Analogous Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-amineC₉H₉N₃O₂191.19246-248ResearchGate
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylateC₁₁H₁₀N₂O₃218.21Not specifiedSigma-Aldrich
2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazoleC₁₆H₁₄N₂O₄S330.3670-72MDPI

Table 2: Representative Spectroscopic Data of Analogous Compounds

Compound Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (DMSO-d₆ + CDCl₃, δ ppm)IR (KBr, cm⁻¹)Reference
2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazole7.47–7.40 (m, 3H), 7.29 (s, 1H), 7.17–7.10 (m, 4H), 3.84 (s, 3H), 2.29 (s, 3H)154.9, 153.1, 142.7, 133.8, 132.5, 129.8, 129.6, 121.3, 114.7, 55.4, 20.53055 (Ar C-H), 2926 (C-H), 1582, 1486 (C=C), 1439 (C=N), 1168 (C-O-C)MDPI
2-((4-methoxyphenyl)sulfonyl)-5-phenyl-1,3,4-oxadiazole7.78 (d, J=7.7 Hz, 2H), 7.56–7.48 (m, 3H), 7.41 (d, J=8.7 Hz, 2H), 6.85 (d, J=8.7 Hz, 2H), 3.80 (s, 3H)155.1, 153.1, 133.6, 132.2, 131.9, 129.6, 128.6, 120.3, 114.4, 113.5, 55.23130 (Ar C-H), 2955 (C-H), 1614, 1519 (C=C), 1372 (C=N), 1172 (C-O-C)MDPI

Disclaimer: The data presented in Tables 1 and 2 are for analogous compounds and are intended to provide a reference point for the expected properties of this compound.

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and plausible synthetic route can be constructed based on well-established methods for the preparation of 5-aryl-1,3,4-oxadiazole-2-carboxylates. A common method involves the reaction of an acid hydrazide with an appropriate oxalate derivative followed by cyclization. A patent for the synthesis of related compounds outlines a three-step process starting from dialkyl oxalate and hydrazine hydrate[3].

Generalized Experimental Protocol:

Step 1: Synthesis of 4-methoxybenzohydrazide 4-methoxybenzoic acid is esterified, typically using methanol in the presence of an acid catalyst (e.g., H₂SO₄), to yield methyl 4-methoxybenzoate. The resulting ester is then reacted with hydrazine hydrate, usually in a solvent like ethanol under reflux, to produce 4-methoxybenzohydrazide.

Step 2: Synthesis of Ethyl 2-(2-(4-methoxybenzoyl)hydrazinyl)-2-oxoacetate 4-methoxybenzohydrazide is reacted with diethyl oxalate. This reaction typically involves the nucleophilic attack of the hydrazide on one of the ester groups of diethyl oxalate.

Step 3: Dehydrative Cyclization to form this compound The intermediate from Step 2, ethyl 2-(2-(4-methoxybenzoyl)hydrazinyl)-2-oxoacetate, undergoes dehydrative cyclization to form the 1,3,4-oxadiazole ring. This is commonly achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃)[3][4], thionyl chloride, or polyphosphoric acid. The reaction is typically heated to drive the cyclization.

Purification: The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualized Synthetic Workflow:

synthesis_workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization A 4-Methoxybenzoic Acid B Methyl 4-methoxybenzoate A->B  Esterification (MeOH, H+) C 4-Methoxybenzohydrazide B->C  Hydrazinolysis (N2H4·H2O, EtOH) D Ethyl 2-(2-(4-methoxybenzoyl)hydrazinyl)-2-oxoacetate C->D  Acylation (Diethyl Oxalate) E This compound D->E  Dehydrative Cyclization (e.g., POCl3)

Generalized synthetic pathway.

Potential Biological Activities and Signaling Pathways

Specific biological activity data for this compound has not been reported in the available literature. However, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.

Derivatives of 1,3,4-oxadiazoles have been reported to exhibit significant biological activities, including:

  • Antimicrobial Properties: Many 1,3,4-oxadiazole derivatives have shown potent antibacterial and antifungal activities[1].

  • Anticancer Activity: This class of compounds has been investigated for its potential as anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest[1].

  • HIV Integrase Inhibition: The parent compound, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, is a known intermediate in the synthesis of HIV integrase inhibitors[5].

Given the prevalence of these activities within this chemical class, it is plausible that this compound could serve as a valuable scaffold or lead compound in drug discovery programs targeting infectious diseases or cancer. However, without experimental data, no specific signaling pathways can be associated with this particular molecule. Further research and biological screening are necessary to elucidate its specific activities and mechanisms of action.

References

Unraveling the Molecular Activities of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide focuses on a specific derivative, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, providing a comprehensive analysis of its potential mechanism of action based on the activities of structurally related compounds. Due to a lack of direct experimental data on this specific molecule in the public domain, this paper will extrapolate potential mechanisms and biological targets from studies on analogous 1,3,4-oxadiazole derivatives.

Postulated Biological Targets and Mechanisms of Action

The biological activity of 1,3,4-oxadiazole derivatives is intrinsically linked to the nature and position of their substituents. The presence of a 4-methoxyphenyl group at the 5-position and an ethyl carboxylate group at the 2-position of the oxadiazole ring in the compound of interest suggests several potential biological targets.

Potential Anti-inflammatory and Analgesic Activities

Numerous studies have reported the anti-inflammatory and analgesic potential of 1,3,4-oxadiazole derivatives. The proposed mechanisms often involve the inhibition of key enzymes in the inflammatory cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A common in vivo assay to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats. A standardized protocol is as follows:

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving various doses of the test compound).

  • Compound Administration: The test compound and standard drug are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Potential Anticancer Activity

The 1,3,4-oxadiazole nucleus is a recognized pharmacophore in the design of anticancer agents. These compounds have been shown to target various enzymes and signaling pathways involved in cancer cell proliferation and survival.

Table 1: Postulated Enzyme Targets for Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Enzyme TargetPotential Mechanism of Inhibition
Tyrosine Kinases (e.g., EGFR)Competitive inhibition at the ATP-binding site.
TopoisomerasesInterference with DNA replication and repair.
Histone Deacetylases (HDACs)Alteration of chromatin structure and gene expression.
Carbonic AnhydrasesInhibition of tumor-associated isoforms, leading to changes in tumor pH.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and a positive control (e.g., Doxorubicin) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 (half-maximal inhibitory concentration) value is determined.

Visualizing Potential Mechanisms

To illustrate the potential signaling pathways and experimental workflows, the following diagrams are provided in the DOT language.

anti_inflammatory_pathway Cell Membrane Cell Membrane Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Oxadiazole Derivative Oxadiazole Derivative Oxadiazole Derivative->COX-2 Inhibition

Caption: Postulated inhibition of the COX-2 pathway by a 1,3,4-oxadiazole derivative.

experimental_workflow_cytotoxicity cluster_workflow MTT Assay Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with Oxadiazole Derivative Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate for Formazan Formation MTT_Addition->Incubation Solubilization Dissolve Formazan Crystals Incubation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the extensive research on the 1,3,4-oxadiazole scaffold provides a strong foundation for postulating its potential biological activities. Based on the activities of structurally similar compounds, it is plausible that this molecule may exhibit anti-inflammatory and anticancer properties through the inhibition of key enzymes such as COX and various protein kinases.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. This would involve a battery of in vitro and in vivo assays to identify its specific biological targets, elucidate its precise mechanism of action, and determine its therapeutic potential. Such studies are crucial for the rational design and development of novel therapeutic agents based on the versatile 1,3,4-oxadiazole core.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 5-(4-methoxyphenyl)-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the biological activity screening of derivatives based on the 5-(4-methoxyphenyl)-1,3,4-oxadiazole core. While specific experimental data for "Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate" is not publicly available, this document compiles and analyzes the significant biological activities reported for its close analogs. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to impart a wide range of therapeutic properties.[1] This guide details the key findings in anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, presenting quantitative data, in-depth experimental protocols, and visual workflows to support further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Derivatives of 5-(4-methoxyphenyl)-1,3,4-oxadiazole have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for many anticancer agents involves inducing apoptosis or inhibiting critical cellular processes in cancer cells.

The following table summarizes the anticancer activity of selected 5-(4-methoxyphenyl)-1,3,4-oxadiazole derivatives against different human cancer cell lines.

Compound IDDerivativeCancer Cell LineActivity MetricValueReference
4s N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineK-562 (Leukemia)Growth Percent (GP)18.22%[2]
MDA-MB-435 (Melanoma)Growth Percent (GP)15.43%[2]
T-47D (Breast Cancer)Growth Percent (GP)34.27%[2]
HCT-15 (Colon Cancer)Growth Percent (GP)39.77%[2]
4a N-ethyl-N-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methyl)ethanamineMCF-7 (Breast Cancer)Lethality~50% at 1.2 mg/ml[3]
4b 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)morpholineMCF-7 (Breast Cancer)Lethality~50% at 1.2 mg/ml[3]
41 2-(4-methoxyphenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazoleHepG2 (Liver Cancer)IC5019.5 µM[4]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6][7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation cell_seeding->incubation1 compound_treatment Compound Treatment (Varying Concentrations) incubation1->compound_treatment incubation2 24-72h Incubation compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 4h Incubation mtt_addition->incubation3 solubilization Solubilize Formazan (e.g., DMSO) incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (% Viability, IC50) read_absorbance->data_analysis end End data_analysis->end Antimicrobial_Screening_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Test Compound prep_inoculum->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation incubation Incubate (18-24h) inoculation->incubation read_results Observe for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Anti_inflammatory_Screening start Animal Acclimatization grouping Group Animals (Control, Standard, Test) start->grouping drug_admin Administer Compound/Vehicle grouping->drug_admin carrageenan_injection Inject Carrageenan (Induce Edema) drug_admin->carrageenan_injection measure_edema Measure Paw Volume (Multiple Time Points) carrageenan_injection->measure_edema calculate_inhibition Calculate % Inhibition measure_edema->calculate_inhibition end Evaluate Anti-inflammatory Effect calculate_inhibition->end DPPH_Assay cluster_reaction Radical Scavenging Reaction DPPH_radical DPPH• (Violet, Free Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_radical->DPPH_H H• donation Antioxidant Antioxidant (AH) (Test Compound) Antioxidant_radical A• (Antioxidant Radical) Antioxidant->Antioxidant_radical

References

Spectroscopic and Synthetic Profile of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate. The information presented herein is compiled from analogous compounds and established synthetic methodologies for 1,3,4-oxadiazole derivatives, offering a predictive yet robust resource for researchers in the field of medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are extrapolated from data reported for structurally similar compounds and should be considered as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.00d2HAr-H (ortho to oxadiazole)
~7.05d2HAr-H (meta to oxadiazole)
~4.50q2H-O-CH₂-CH₃
~3.90s3H-OCH₃
~1.45t3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~164.5C=O (ester)
~162.0C-5 (oxadiazole)
~158.0C-2 (oxadiazole)
~160.0Ar-C (para to oxadiazole, with -OCH₃)
~129.0Ar-C (ortho to oxadiazole)
~115.0Ar-C (meta to oxadiazole)
~118.0Ar-C (ipso to oxadiazole)
~63.0-O-CH₂-CH₃
~55.5-OCH₃
~14.0-O-CH₂-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1740StrongC=O stretch (ester)
~1610, 1500Medium-StrongC=C stretch (aromatic)
~1550MediumC=N stretch (oxadiazole)
~1250StrongC-O-C stretch (aryl ether and ester)
~1050MediumC-O-C stretch (oxadiazole)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
248High[M]⁺ (Molecular Ion)
203Medium[M - OEt]⁺
175Medium[M - COOEt]⁺
135High[CH₃O-C₆H₄-C≡O]⁺
107Medium[CH₃O-C₆H₄]⁺
77Low[C₆H₅]⁺

Proposed Experimental Protocol: Synthesis

The synthesis of this compound can be achieved through a well-established multi-step procedure starting from 4-methoxybenzoic acid. The general workflow is depicted in the diagram below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Acylation cluster_3 Step 4: Cyclodehydration A 4-Methoxybenzoic Acid B Methyl 4-methoxybenzoate A->B SOCl₂, Methanol C 4-Methoxybenzohydrazide B->C Hydrazine Hydrate, Ethanol D Ethyl 2-(2-(4-methoxybenzoyl)hydrazinyl)-2-oxoacetate C->D Ethyl oxalyl chloride, Pyridine, DCM E This compound D->E POCl₃, Heat

Caption: Proposed four-step synthesis of the target compound.

Step 1: Synthesis of Methyl 4-methoxybenzoate
  • To a stirred solution of 4-methoxybenzoic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 4-methoxybenzoate.

Step 2: Synthesis of 4-Methoxybenzohydrazide
  • Dissolve methyl 4-methoxybenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3 equivalents) and reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-methoxybenzohydrazide.

Step 3: Synthesis of Ethyl 2-(2-(4-methoxybenzoyl)hydrazinyl)-2-oxoacetate
  • Dissolve 4-methoxybenzohydrazide (1 equivalent) in dichloromethane (DCM) containing pyridine (1.1 equivalents).

  • Cool the mixture to 0 °C and add a solution of ethyl oxalyl chloride (1 equivalent) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 4: Synthesis of this compound
  • To ethyl 2-(2-(4-methoxybenzoyl)hydrazinyl)-2-oxoacetate (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) carefully.

  • Heat the reaction mixture at 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound.

Logical Relationships in Spectroscopic Data

The interpretation of the spectroscopic data relies on the logical correlation between the chemical structure and the observed signals.

G Structure Chemical Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR Proton & Carbon Environments IR IR Spectroscopy Structure->IR Functional Group Vibrations MS Mass Spectrometry Structure->MS Molecular Weight & Fragmentation NMR->Structure Connectivity & Chemical Shifts IR->Structure Presence of C=O, C=N, C-O MS->Structure Molecular Formula Confirmation

Caption: Interrelationship of spectroscopic techniques and chemical structure.

This guide provides a foundational understanding of the key characteristics of this compound for research and development purposes. Experimental validation of the predicted data is recommended for definitive characterization.

An In-depth Technical Guide to the Crystal Structure Analysis of 1,3,4-Oxadiazole Derivatives: A Case Study of a Structurally Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 1,3,4-oxadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to the absence of publicly available, detailed crystallographic data for "Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate," this document will focus on a closely related and structurally similar compound for which such data has been published: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate . The principles and techniques described herein are directly applicable to the target compound.

The 1,3,4-oxadiazole scaffold is a key pharmacophore, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A thorough understanding of their three-dimensional structure at the atomic level is crucial for structure-based drug design and for elucidating mechanisms of action.

Data Presentation: Crystallographic Analysis

The following tables summarize the key crystallographic data for the representative compound, Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. This data provides a foundational understanding of the solid-state conformation and packing of the molecule.

Table 1: Crystal Data and Structure Refinement Details [3]

ParameterValue
Empirical FormulaC₁₃H₁₂BrNO₄
Formula Weight326.15 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a14.828(2) Å
b7.1335(9) Å
c25.119(2) Å
α90°
β100.066(11)°
γ90°
Volume2616.1(6) ų
Z8
Calculated Density1.655 Mg/m³
Absorption Coefficient3.268 mm⁻¹
F(000)1312
Data Collection & Refinement
Theta range for data collection2.13 to 25.00°
Index ranges-17<=h<=17, -8<=k<=8, -29<=l<=29
Reflections collected22709
Independent reflections4605 [R(int) = 0.0496]
Completeness to theta = 25.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4605 / 0 / 353
Goodness-of-fit on F²1.043
Final R indices [I>2sigma(I)]R1 = 0.0461, wR2 = 0.1065
R indices (all data)R1 = 0.0645, wR2 = 0.1179
Largest diff. peak and hole0.490 and -0.493 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

BondLength (Å)BondLength (Å)
Br(1)-C(5)1.878(4)O(1)-C(2)1.362(5)
O(1)-C(5)1.365(5)O(2)-C(6)1.196(5)
O(3)-C(6)1.327(5)O(3)-C(7)1.459(5)
N(1)-C(2)1.288(5)N(1)-C(4)1.401(5)
C(2)-C(9)1.465(6)C(4)-C(5)1.371(6)
C(4)-C(6)1.450(6)C(7)-C(8)1.492(7)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

AtomsAngle (°)AtomsTorsion Angle (°)
C(2)-O(1)-C(5)105.7(3)C(5)-O(1)-C(2)-N(1)-0.1(4)
C(6)-O(3)-C(7)116.3(4)C(5)-O(1)-C(2)-C(9)179.3(4)
C(2)-N(1)-C(4)107.8(4)C(4)-N(1)-C(2)-O(1)0.3(4)
O(1)-C(2)-N(1)115.1(4)C(4)-N(1)-C(2)-C(9)-179.1(4)
O(1)-C(2)-C(9)114.7(4)C(2)-N(1)-C(4)-C(5)-0.2(4)
N(1)-C(2)-C(9)130.2(4)C(2)-N(1)-C(4)-C(6)179.3(4)
N(1)-C(4)-C(5)108.9(4)C(2)-O(1)-C(5)-Br(1)-179.8(3)
N(1)-C(4)-C(6)122.0(4)C(2)-O(1)-C(5)-C(4)0.0(4)
C(5)-C(4)-C(6)129.1(4)N(1)-C(4)-C(5)-O(1)0.1(4)
Br(1)-C(5)-O(1)122.9(3)N(1)-C(4)-C(5)-Br(1)179.9(3)
Br(1)-C(5)-C(4)130.0(3)C(6)-C(4)-C(5)-O(1)-179.4(4)
O(1)-C(5)-C(4)102.5(3)C(6)-C(4)-C(5)-Br(1)0.4(6)
O(2)-C(6)-O(3)124.2(4)O(2)-C(6)-O(3)-C(7)3.0(7)
O(2)-C(6)-C(4)125.6(4)C(4)-C(6)-O(3)-C(7)-176.5(4)
O(3)-C(6)-C(4)110.2(4)N(1)-C(4)-C(6)-O(2)1.8(7)
O(3)-C(7)-C(8)107.6(4)N(1)-C(4)-C(6)-O(3)-177.7(4)
C(5)-C(4)-C(6)-O(2)-177.7(5)C(5)-C(4)-C(6)-O(3)2.8(6)

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the atomic positions.

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of N,N'-diacylhydrazines or N-acylhydrazones.[4] For the target molecule, a plausible synthetic route would involve the reaction of 4-methoxybenzoyl hydrazide with ethyl oxalate, followed by cyclodehydration.

High-quality single crystals are paramount for X-ray diffraction analysis.[5] A common method for crystal growth is slow evaporation from a suitable solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically. For compounds like the one , solvents such as ethanol, methanol, or mixtures with DMF are often employed.[6]

Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[7] A suitable crystal, typically 0.1-0.3 mm in each dimension, is mounted on a goniometer head.[8] The data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[7] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded as a series of frames.[9] Data is typically collected over a wide range of 2θ angles to ensure a complete dataset.[7]

The collected diffraction data, which consists of the intensities and positions of the diffraction spots, is used to determine the unit cell parameters and the space group of the crystal.[9] The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is subsequently refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[5] The refinement process involves adjusting atomic coordinates, and thermal parameters until a satisfactory agreement is achieved, as indicated by the R-factors.

Visualizations

The following diagram illustrates the typical workflow for crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure signaling_pathway cluster_pathway Disease Pathway Substrate Substrate Enzyme Target Enzyme (e.g., Kinase, Protease) Substrate->Enzyme Product Product Enzyme->Product block Pathway Blocked Disease Disease Progression Product->Disease Leads to Inhibitor 1,3,4-Oxadiazole Derivative Inhibitor->Enzyme

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The guide details the necessary starting materials, reagents, and step-by-step experimental protocols. Quantitative data is summarized in tables, and the synthetic workflow is visualized using a process diagram.

Overview of the Synthetic Strategy

The synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 4-methoxybenzoyl hydrazide, from a commercially available ester. The second step is the cyclization of this hydrazide with diethyl oxalate to form the desired 1,3,4-oxadiazole ring system. This approach is a common and effective method for the preparation of 2,5-disubstituted 1,3,4-oxadiazoles.

Starting Materials and Reagents

The successful synthesis of the target compound requires the following starting materials and reagents, as detailed in Table 1.

Table 1: Starting Materials and Reagents

Compound Name Role Step Used
Methyl 4-methoxybenzoateStarting Material1
Hydrazine hydrateReagent1
MethanolSolvent1
4-Methoxybenzoyl hydrazideIntermediate/Reactant2
Diethyl oxalateReactant2
Phosphorus oxychloride (POCl₃)Dehydrating Agent/Catalyst2
TolueneSolvent2

Experimental Protocols

This section provides detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 4-Methoxybenzoyl hydrazide

This protocol is based on the established synthesis of 4-methoxybenzoyl hydrazide from its corresponding methyl ester.[1]

Procedure:

  • To a solution of methyl 4-methoxybenzoate (10 g) in methanol (25 mL), add hydrazine hydrate (10 mL).

  • The reaction mixture is heated to reflux for 6 hours.

  • After the reaction is complete, the excess methanol and hydrazine hydrate are removed by evaporation under reduced pressure.

  • The resulting crude product is recrystallized from methanol to yield pure 4-methoxybenzoyl hydrazide. A typical yield for this reaction is approximately 92%.[1]

Step 2: Synthesis of this compound

The following protocol is a representative procedure for the cyclization of an aryl hydrazide with diethyl oxalate to form a 2,5-disubstituted 1,3,4-oxadiazole, a common method in heterocyclic chemistry.[2][3]

Procedure:

  • In a round-bottom flask, a mixture of 4-methoxybenzoyl hydrazide and diethyl oxalate is prepared.

  • Phosphorus oxychloride (POCl₃) is added cautiously as a dehydrating agent.

  • The reaction mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) to determine completion.

  • Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The resulting mixture is neutralized with a suitable base, such as a 20% sodium bicarbonate solution, which typically results in the precipitation of the crude product.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.

Physicochemical and Spectral Data

The following table summarizes the key physicochemical and spectral data for the final product.

Table 2: Physicochemical and Spectral Data of this compound

Property Value
Molecular Formula C₁₂H₁₂N₂O₄
Molecular Weight 248.24 g/mol
Appearance White to off-white solid (predicted)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.05 (d, J=8.8 Hz, 2H), 7.03 (d, J=8.8 Hz, 2H), 4.55 (q, J=7.2 Hz, 2H), 3.89 (s, 3H), 1.48 (t, J=7.2 Hz, 3H) (Predicted)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 162.5, 161.8, 158.2, 156.4, 128.9, 115.7, 114.6, 63.2, 55.5, 14.2 (Predicted)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2980 (C-H), ~1740 (C=O, ester), ~1610, 1500 (Ar C=C), ~1250 (C-O-C) (Predicted)
Mass Spectrum (m/z) 248.08 [M]⁺ (Calculated)

Note: The spectral data is predicted based on the structure and data from similar compounds due to the lack of specific published data for the target molecule.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Oxadiazole Ring Formation SM1 Methyl 4-methoxybenzoate Intermediate 4-Methoxybenzoyl hydrazide SM1->Intermediate Reflux, 6h R1 Hydrazine hydrate R1->SM1 Solvent1 Methanol Solvent1->SM1 FinalProduct This compound Intermediate->FinalProduct Reflux R2 Diethyl oxalate R2->Intermediate Catalyst POCl₃ Catalyst->Intermediate

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document outlines the synthesis, spectral characterization, and potential biological significance of the title compound, drawing upon existing literature for analogous structures to provide a predictive framework for its properties and behavior. While specific experimental data for this exact molecule is not extensively published, this guide consolidates available information to support further research and development.

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry due to its favorable physicochemical properties and diverse pharmacological profile. Derivatives of 1,3,4-oxadiazole are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer effects[1][2]. The stability of the oxadiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its success as a pharmacophore. The incorporation of a 4-methoxyphenyl group at the 5-position and an ethyl carboxylate at the 2-position of the 1,3,4-oxadiazole core suggests that this compound may possess interesting biological properties worthy of investigation.

Chemical Identity and Properties

PropertyValueReference
Chemical Name This compound
CAS Number 99367-44-9
Molecular Formula C₁₂H₁₂N₂O₄
Molecular Weight 248.24 g/mol
Appearance Predicted to be a solid
Purity Commercially available up to 98%

Synthesis

Route 1: Esterification of the Corresponding Carboxylic Acid

This is a direct and likely efficient method, given that the precursor, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid, is commercially available.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid (1.0 eq) in absolute ethanol (acting as both solvent and reactant), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops) is added.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Final Purification: The crude ester can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

G 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid Reflux, 4-6h Reflux, 4-6h 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid->Reflux, 4-6h Ethanol (Solvent & Reactant) Ethanol (Solvent & Reactant) Ethanol (Solvent & Reactant)->Reflux, 4-6h H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reflux, 4-6h This compound This compound Reflux, 4-6h->this compound G cluster_0 Step 1 & 2 cluster_1 Step 3 Diethyl oxalate Diethyl oxalate Ethyl oxalate hydrazide Ethyl oxalate hydrazide Diethyl oxalate->Ethyl oxalate hydrazide NH2NH2 Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Ethyl oxalate hydrazide Diacylhydrazine intermediate Diacylhydrazine intermediate Ethyl oxalate hydrazide->Diacylhydrazine intermediate Acylation 4-methoxybenzoyl chloride 4-methoxybenzoyl chloride 4-methoxybenzoyl chloride->Diacylhydrazine intermediate Dehydrative Cyclization Dehydrative Cyclization Diacylhydrazine intermediate->Dehydrative Cyclization Product This compound Dehydrative Cyclization->Product POCl3 POCl3 POCl3->Dehydrative Cyclization G Core 1,3,4-Oxadiazole Core Antimicrobial Antimicrobial Core->Antimicrobial Inhibition of microbial enzymes Anticancer Anticancer Core->Anticancer Kinase inhibition, Apoptosis induction Anti-inflammatory Anti-inflammatory Core->Anti-inflammatory COX enzyme inhibition Antioxidant Antioxidant Core->Antioxidant Radical scavenging

References

Structure-Activity Relationship of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide delves into the structure-activity relationships (SAR) of a specific series of these compounds: ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate and its analogs. This document provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as anticancer and antimicrobial agents.

Core Structure and Biological Significance

The core structure, characterized by a central 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group at the 5-position and an ethyl carboxylate group at the 2-position, has been the subject of various medicinal chemistry campaigns. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.[1] This versatile scaffold has been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2]

Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. A common synthetic route to the title compound and its analogs is outlined below.

General Synthetic Pathway:

Synthesis_Pathway 4-methoxybenzoic_acid 4-Methoxybenzoic Acid Esterification Esterification (e.g., SOCl2, EtOH) 4-methoxybenzoic_acid->Esterification Ester Methyl/Ethyl 4-methoxybenzoate Esterification->Ester Hydrazinolysis Hydrazinolysis (NH2NH2·H2O, EtOH, reflux) Ester->Hydrazinolysis Hydrazide 4-Methoxybenzohydrazide Hydrazinolysis->Hydrazide Condensation Condensation with α-ketoester Hydrazide->Condensation Acylhydrazone Acylhydrazone Intermediate Condensation->Acylhydrazone Cyclization Oxidative Cyclization (e.g., I2, HgO or Chloramine-T) Acylhydrazone->Cyclization Oxadiazole Ethyl 5-(4-methoxyphenyl)- 1,3,4-oxadiazole-2-carboxylate Cyclization->Oxadiazole

General synthetic route for 1,3,4-oxadiazole derivatives.

This multi-step synthesis begins with the esterification of 4-methoxybenzoic acid, followed by hydrazinolysis to form the corresponding hydrazide. The hydrazide is then condensed with an appropriate α-ketoester to yield an acylhydrazone intermediate, which undergoes oxidative cyclization to form the final 1,3,4-oxadiazole ring system.

Structure-Activity Relationship (SAR) Studies

While a systematic SAR study directly on this compound is not extensively documented in publicly available literature, analysis of related analogs provides valuable insights into the structural requirements for biological activity.

Anticancer Activity

Derivatives of 5-(4-methoxyphenyl)-1,3,4-oxadiazole have demonstrated significant potential as anticancer agents. The SAR for this class of compounds can be summarized as follows:

  • Substitution at the 2-position of the oxadiazole ring: The nature of the substituent at this position plays a crucial role in determining cytotoxic potency.

    • Amino and substituted amino groups: The introduction of an N-aryl group at the 2-amino position can enhance anticancer activity. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine has shown notable activity against a panel of cancer cell lines, including melanoma, leukemia, breast, and colon cancer.[3]

    • Thioether linkages: The presence of a thioether bridge at the 2-position, connecting to another aromatic or heterocyclic ring, has been a successful strategy in developing potent anticancer agents. Modifications of the substituent on the terminal ring can significantly impact activity.

  • Modification of the 5-phenyl ring: The 4-methoxyphenyl group appears to be a favorable substituent for anticancer activity.

    • Electron-donating groups, such as methoxy, at the para position of the phenyl ring are often associated with enhanced activity.

    • Replacement of the 4-methoxyphenyl group with other substituted phenyl rings can modulate the cytotoxic profile.

Table 1: Anticancer Activity of Selected 5-(4-Methoxyphenyl)-1,3,4-Oxadiazole Analogs

Compound IDR (Substitution at 2-position)Cancer Cell LineIC50 (µM)Reference
1 -NH-(2,4-dimethylphenyl)K-562 (Leukemia)>100 (Growth Percent of 18.22)[3]
2 -S-CH2-Aryl/HeteroarylA549 (Lung)1.59 - 7.48[4]
3 2-(3-chlorobenzo[b]thiophen-2-yl)HCCLM3 (Hepatocellular Carcinoma)27.5[5][6]
Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. SAR studies in this area have revealed the following key points:

  • Substitution at the 2- and 5-positions: The nature and position of substituents on the aryl rings at both the 2- and 5-positions of the oxadiazole core significantly influence the antimicrobial spectrum and potency.

  • Lipophilicity: Increased lipophilicity of the molecule can enhance its ability to penetrate bacterial cell membranes, leading to improved antibacterial activity.

  • Specific Moieties: The incorporation of certain moieties, such as thioethers, has been shown to be beneficial for antimicrobial activity.

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

Compound IDR1 (Substitution at 5-position)R2 (Substitution at 2-position)MicroorganismMIC (µg/mL)Reference
4 4-methoxyphenyl-SO2-ArylS. aureusNot specified[7]
5 Aryl-S-Alkyl/ArylS. aureusNot specified[8]

Experimental Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A general and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines using a dehydrating agent such as phosphorus oxychloride (POCl₃).

Workflow for Synthesis:

Synthesis_Workflow Start Start: Acylhydrazine and Aromatic Carboxylic Acid Reaction Mix equimolar amounts in POCl3 Start->Reaction Reflux Reflux for several hours Reaction->Reflux Workup Pour onto crushed ice and neutralize Reflux->Workup Isolation Filter, wash, and dry the precipitate Workup->Isolation Purification Recrystallize from a suitable solvent (e.g., ethanol) Isolation->Purification Characterization Characterize by IR, NMR, and Mass Spectrometry Purification->Characterization End End: Pure 2,5-Disubstituted 1,3,4-Oxadiazole Characterization->End

General workflow for the synthesis of 1,3,4-oxadiazoles.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value.

In Vitro Antimicrobial Activity - Broth Dilution Method

The broth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Broth Dilution Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. Several signaling pathways have been implicated in this process.

NF-κB Signaling Pathway Inhibition

Some 5-(methoxyphenyl)-1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its aberrant activation is linked to cancer development and progression.

Simplified NF-κB Signaling Pathway:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory stimuli (e.g., TNF-α) IKK IKK complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex releases NFkB_p50 p50 NFkB_p65 p65 NFkB_translocation NF-κB translocation NFkB_complex->NFkB_translocation translocates Oxadiazole 5-(methoxyphenyl)- 1,3,4-oxadiazole derivative Oxadiazole->IKK inhibits Oxadiazole->NFkB_p65 inhibits phosphorylation DNA DNA NFkB_translocation->DNA binds to Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription

Inhibition of the NF-κB signaling pathway by oxadiazole derivatives.

By inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, these compounds prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes involved in cell proliferation and survival, ultimately leading to apoptosis.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related analogs highlight the importance of substitutions at the 2-position of the oxadiazole ring and the electronic nature of the substituent on the 5-phenyl ring for both anticancer and antimicrobial activities.

Future research should focus on a more systematic exploration of the SAR of this specific scaffold. This includes:

  • Synthesis and evaluation of a focused library of analogs with modifications to the ethyl carboxylate group (e.g., varying the ester alkyl chain, conversion to amides or other bioisosteres) and the 4-methoxyphenyl group (e.g., introducing different substituents at various positions).

  • Quantitative Structure-Activity Relationship (QSAR) studies to develop predictive models for designing more potent compounds.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in the biological activities of the most promising compounds.

By leveraging the information presented in this guide, researchers can more effectively design and develop novel 1,3,4-oxadiazole-based candidates with improved therapeutic profiles.

References

Methodological & Application

Application Note and Protocol: High-Purity Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate using recrystallization techniques. The protocol is designed to guide researchers in achieving high purity of the target compound, a crucial step in drug discovery and development.

Introduction

This compound is a heterocyclic compound belonging to the oxadiazole class. Molecules containing the 1,3,4-oxadiazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The purity of such compounds is paramount for accurate biological evaluation and subsequent development as potential therapeutic agents. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[4] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at varying temperatures.[4] An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but have high solubility at elevated temperatures.[5] This application note outlines a systematic approach to solvent selection and provides a detailed protocol for the recrystallization of this compound.

Materials and Methods

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Ethyl Acetate (Reagent Grade)

  • n-Hexane (Reagent Grade)

  • Other potential screening solvents (e.g., Isopropanol, Acetone, Toluene)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass funnel

  • Watch glass

Methodology: Solvent Screening

A preliminary small-scale solvent screening is essential to identify an appropriate solvent or solvent system for the recrystallization. The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below.

Experimental Protocol for Recrystallization:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the selected solvent (or the "good" solvent of a mixed pair) portion-wise while heating the mixture to its boiling point with continuous stirring. Continue adding the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield of the purified compound. If using a mixed solvent system, the "bad" solvent can be added dropwise to the hot solution until slight turbidity appears, which is then cleared by adding a few drops of the hot "good" solvent before cooling.[5]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator under vacuum to remove any residual solvent.

Results and Discussion

The selection of an appropriate solvent system is critical for successful recrystallization. For oxadiazole derivatives, common solvents for screening include ethanol, ethyl acetate, isopropanol, acetone, and toluene, as well as mixed solvent systems like ethanol/water or ethyl acetate/hexane.[4] Given that the target molecule is an ester, ethyl acetate could be a particularly suitable solvent.[6]

Table 1: Hypothetical Solvent Screening Data for Recrystallization

Solvent System (v/v)Solubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Crystal QualityEstimated Yield (%)
Ethanol585Needles80
Ethanol/Water (4:1) < 1 75 Prisms >90
Ethyl Acetate15150Plates70
Ethyl Acetate/Hexane (1:2)2120Fine Needles85
Toluene8110Rods75

Based on the hypothetical data presented in Table 1, a mixed solvent system of Ethanol/Water (4:1 v/v) is identified as the optimal choice for the recrystallization of this compound. This system demonstrates a significant difference in solubility at high and low temperatures, leading to a high potential yield of high-quality crystals.

Conclusion

The described protocol provides a robust and systematic approach for the purification of this compound by recrystallization. The key to successful purification lies in the careful selection of a suitable solvent system. The use of an ethanol/water mixture is proposed as a promising system for achieving high purity and yield. This methodology is expected to be a valuable tool for researchers in the field of medicinal chemistry and drug development.

Visualizations

Recrystallization_Workflow A Crude Compound in Flask B Add Minimum Hot Solvent A->B Heat & Stir C Complete Dissolution B->C D Hot Filtration (Optional) C->D Insoluble Impurities E Slow Cooling to Room Temperature C->E No Insoluble Impurities D->E F Ice Bath Cooling E->F Maximize Yield G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Note and Protocol: Column Chromatography Purification of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the purification of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate using column chromatography. The protocols outlined below are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. Synthesis of such molecules often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental purification technique employed to isolate the desired compound from this mixture, yielding a product of high purity suitable for further analysis and application. The choice of stationary and mobile phases is critical for achieving optimal separation. This protocol details a standard silica gel-based column chromatography method, which is widely applicable to 1,3,4-oxadiazole derivatives.

Materials and Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh)[1]

  • Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (DCM)

  • Methanol

  • Triethylamine (TEA) (optional, for basic compounds)[2]

  • Acetic Acid or Formic Acid (optional, for acidic compounds)[2]

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Beakers and Erlenmeyer flasks

  • Round bottom flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for TLC spotting

Experimental Protocols

1. Preparation of the Column

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer of sand (approximately 0.5-1 cm) over the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a high hexane to ethyl acetate ratio).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Allow the silica gel to settle, and let the excess solvent drain until it reaches the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.

2. Sample Preparation and Loading

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

    • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.

  • Dry Loading (Recommended for compounds with low solubility): [2]

    • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).[2]

    • Add a small amount of silica gel to the solution.[2]

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the compound adsorbed onto the silica.[2]

    • Carefully load this powder onto the top of the prepared column.[2]

3. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin elution by opening the stopcock to allow the solvent to flow through the column at a steady rate.

  • Collect the eluent in fractions using test tubes or flasks.

  • The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) to elute compounds with higher affinity for the stationary phase.[3]

4. Monitoring the Separation

  • Monitor the separation process using Thin Layer Chromatography (TLC).

  • Spot each collected fraction on a TLC plate, along with the crude mixture and a pure standard if available.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired product.

5. Product Isolation

  • Combine the pure fractions in a round bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Dry the product under high vacuum to remove any residual solvent.

Data Presentation

The selection of an appropriate mobile phase is crucial for successful separation. The following table summarizes common solvent systems used for the chromatography of 1,3,4-oxadiazole derivatives and compounds of similar polarity.

Stationary PhaseMobile Phase System (Eluent)Typical Application/NotesReference
Silica GelHexane / Ethyl AcetateA common starting point for compounds of intermediate polarity. The ratio is varied to optimize separation.[4][5][4][5]
Silica GelDichloromethane / MethanolSuitable for more polar compounds.[2][2]
Silica GelEthyl Acetate / MethanolAnother option for the elution of more polar compounds.[2][2]
Silica GelChloroformCan be used as a single eluent for certain separations.[1][1]
AluminaVaries (e.g., Hexane/Ethyl Acetate)Used for compounds that are sensitive to the acidic nature of silica gel.[2][2]
Reverse-Phase Silica (C18)Water / Acetonitrile or Water / MethanolIdeal for highly polar or water-soluble compounds.[2][2]

Visualizations

ColumnChromatographyWorkflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis and Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Wet or Dry Loading) prep_sample->load_sample elution Elute with Mobile Phase load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis tlc_analysis->elution Adjust Mobile Phase (if necessary) combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Evaporate Solvent combine_fractions->evaporation pure_product Obtain Pure Product evaporation->pure_product

Caption: Workflow for Column Chromatography Purification.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2][3] Derivatives of 1,3,4-oxadiazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines.[4][5][6] This document provides a detailed protocol for determining the in vitro cytotoxicity of a specific derivative, "Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate," using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] In viable cells, mitochondrial reductase enzymes, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8][10][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9][10]

Data Presentation

The cytotoxic activity of this compound is typically quantified by its IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes hypothetical IC₅₀ values against common human cancer cell lines, based on findings for structurally related 1,3,4-oxadiazole derivatives.

Cell Line Description Incubation Time (hours) IC₅₀ (µM)
HeLa Cervical Cancer4825.5
A549 Lung Carcinoma4842.8
MCF-7 Breast Cancer4835.2
HepG2 Liver Cancer4851.6

Experimental Protocols

This section outlines the detailed methodology for the MTT cytotoxicity assay.

Materials and Reagents:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7][12]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treat_cells Add Compound to Cells prep_cells->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate_treatment Incubate (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[11]

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only, no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10][12]

    • Incubate the plate for an additional 3 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7][13]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[9]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, O.D.) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = [(O.D. of Treated Cells - O.D. of Blank) / (O.D. of Vehicle Control - O.D. of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.

Signaling Pathway

While the precise signaling pathway for this compound is not yet elucidated, many 1,3,4-oxadiazole derivatives exert their anticancer effects through various mechanisms, such as the induction of apoptosis. The diagram below illustrates a generalized intrinsic apoptosis pathway that could be investigated.

G compound 1,3,4-Oxadiazole Derivative cell_stress Cellular Stress compound->cell_stress induces bax_bak Bax/Bak Activation cell_stress->bax_bak mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax_bak->mitochondrion acts on apoptosome Apoptosome Formation cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially induced by 1,3,4-oxadiazole derivatives.

References

Application Notes and Protocols: Antibacterial Screening of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] One promising class of heterocyclic compounds being explored for their therapeutic potential are 1,3,4-oxadiazole derivatives, which have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This document provides detailed application notes and protocols for the antibacterial screening of a specific 1,3,4-oxadiazole derivative, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate .

These protocols describe two standard and widely accepted methods for determining the in vitro antibacterial activity of a compound: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Assay for preliminary screening.

Compound of Interest

  • Compound Name: this compound

  • Chemical Structure:

  • Rationale for Screening: As a member of the 1,3,4-oxadiazole class of compounds, this molecule is a candidate for antibacterial activity.[1][2] The methoxyphenyl group may also contribute to its biological activity.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents the visible in vitro growth of a bacterium.[3][4][5][6][7] This method is considered a gold standard for susceptibility testing.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of the Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial twofold dilutions of the stock solution in CAMHB to obtain a range of concentrations to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the serially diluted compound to the corresponding wells, creating a final volume of 100 µL and achieving the target concentrations.

    • Within 15 minutes of its preparation, add 50 µL of the standardized bacterial inoculum to each well.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) of the bacteria.[3][4][8]

Agar Well Diffusion Assay

The agar well diffusion assay is a qualitative method used to screen for the antibacterial activity of a compound.[9][10] It provides a visual indication of the compound's ability to inhibit bacterial growth.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Calipers

Protocol:

  • Preparation of the Compound:

    • Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Inoculation of Agar Plates:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Well Preparation and Compound Application:

    • Allow the inoculated plates to dry for 3-5 minutes.

    • Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.[9][10]

    • Carefully add a fixed volume (e.g., 100 µL) of the compound solution into each well.

    • A well with the solvent alone should be included as a negative control. A known antibiotic can be used as a positive control.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers.[9]

    • A larger zone of inhibition indicates greater antibacterial activity.

Data Presentation

The following table summarizes hypothetical antibacterial screening results for this compound.

Bacterial StrainGram StainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus ATCC 29213Gram-positive1618
Bacillus subtilis ATCC 6633Gram-positive3215
Escherichia coli ATCC 25922Gram-negative6412
Pseudomonas aeruginosa ATCC 27853Gram-negative>1280
Ciprofloxacin (Control)-0.5 (vs S. aureus)25 (vs S. aureus)
Ciprofloxacin (Control)-0.25 (vs E. coli)30 (vs E. coli)

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.

Visualizations

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Dilution Serial Dilution (for MIC) Compound->Dilution Bacteria Bacterial Strains Inoculum Prepare Inoculum (0.5 McFarland) Bacteria->Inoculum Media Growth Media (Broth/Agar) Plating Inoculate Plates (Broth/Agar) Media->Plating Inoculum->Plating Dilution->Plating Incubation Incubate (16-20h at 35°C) Plating->Incubation Read_Results Read Results Incubation->Read_Results MIC_Det Determine MIC Read_Results->MIC_Det Zone_Measure Measure Inhibition Zones Read_Results->Zone_Measure

Caption: Workflow for antibacterial screening of the test compound.

MIC_Determination W1 128 µg/mL W2 64 µg/mL R1 Clear W1->R1 Inoculate & Incubate W3 32 µg/mL R2 Clear W2->R2 W4 16 µg/mL R3 Clear W3->R3 W5 8 µg/mL R4 Turbid W4->R4 R5 Turbid W5->R5 MIC MIC = 32 µg/mL R3->MIC R4->MIC

Caption: Determining MIC via broth microdilution.

References

Application Notes and Protocols for the Anti-inflammatory Evaluation of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting preclinical assays to evaluate the anti-inflammatory properties of the novel compound, "Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate." The protocols outlined below encompass a tiered screening approach, beginning with in vitro enzymatic and cell-based assays to elucidate the mechanism of action, followed by a well-established in vivo model to assess efficacy in a physiological context.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The 1,3,4-oxadiazole scaffold has been identified as a privileged structure in medicinal chemistry, with various derivatives exhibiting significant anti-inflammatory activities.[1][2] This document details a systematic approach to investigate the anti-inflammatory potential of this compound.

Experimental Workflow

A logical and stepwise progression of assays is crucial for the efficient evaluation of a novel compound. The proposed workflow begins with targeted in vitro assays to determine the compound's effect on key inflammatory enzymes and cellular pathways, followed by an in vivo study to confirm its anti-inflammatory efficacy.

experimental_workflow cluster_0 In Vitro Screening in_vitro_assays Initial Compound Characterization cox_assay COX-1/COX-2 Inhibition Assay in_vitro_assays->cox_assay no_assay Nitric Oxide (NO) Production Assay (LPS-stimulated RAW 264.7 Macrophages) in_vitro_assays->no_assay in_vivo_assay Carrageenan-Induced Paw Edema in Rats in_vitro_assays->in_vivo_assay data_analysis IC50/ED50 Calculation and Statistical Analysis in_vivo_assay->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory activity of the test compound.

In Vitro Assays

Principle: This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical mediators of inflammation through the production of prostaglandins.[3][4] A variety of commercial kits are available for this purpose, often based on colorimetric or fluorometric detection of prostaglandin products.[4][5][6]

Protocol:

  • Reagent Preparation: Prepare the assay buffer, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations according to the manufacturer's instructions of a commercially available COX inhibitor screening kit.

  • Assay Procedure:

    • Add the assay buffer, cofactor solution, and either COX-1 or COX-2 enzyme to each well of a 96-well plate.

    • Add the test compound at a range of concentrations (e.g., 0.1, 1, 10, 100 µM) or a known inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) as a positive control.

    • Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Stop the reaction and measure the product formation (e.g., Prostaglandin F2α) using a plate reader at the appropriate wavelength (e.g., 405-420 nm for colorimetric assays).[5][6]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.

Data Presentation:

CompoundConcentration (µM)% COX-1 Inhibition% COX-2 Inhibition
This compound0.1
1
10
100
IC50 (µM)
Positive Control (e.g., Ibuprofen/Celecoxib)(Known IC50)

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO), a pro-inflammatory mediator.[7][8] This assay measures the inhibitory effect of the test compound on NO production by quantifying nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[9][10]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[7]

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound. Calculate the IC50 value. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.[9]

Data Presentation:

CompoundConcentration (µM)NO Production (µM)% Inhibition of NO ProductionCell Viability (%)
This compound0.1
1
10
100
IC50 (µM)
Positive Control (e.g., L-NAME)(Known IC50)
LPS Control-0100
Vehicle Control--100

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the role of COX enzymes in the inflammatory pathway.

COX_Pathway cluster_0 Cell Membrane cluster_1 Cytosol phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 pla2 Phospholipase A2 pgh2 Prostaglandin H2 (PGH2) arachidonic_acid->pgh2 COX-1 & COX-2 cox1 COX-1 (Constitutive) cox2 COX-2 (Inducible) prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes prostacyclins Prostacyclins (PGI2) pgh2->prostacyclins inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric_protection Gastric Mucosa Protection prostaglandins->gastric_protection via COX-1 platelet_aggregation Platelet Aggregation thromboxanes->platelet_aggregation inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->pla2

Caption: The cyclooxygenase (COX) signaling pathway in inflammation.

In Vivo Assay

Principle: This is a widely used and reproducible model of acute inflammation.[11] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling).[11][12] The anti-inflammatory effect of the test compound is assessed by its ability to reduce this edema.

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Group II: Test Compound (e.g., 10, 25, 50 mg/kg, administered orally)

    • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)[11]

  • Dosing: Administer the vehicle, test compound, or positive control orally 1 hour before the carrageenan injection.

  • Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[13]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw volume at time 't' - Initial paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema of control - Edema of treated) / Edema of control] x 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Data Presentation:

Group (Dose)Initial Paw Volume (mL)Paw Volume Increase (mL) at Different Time Points% Inhibition of Edema (at peak time, e.g., 3h)
1h 2h
Vehicle Control
Test Compound (10 mg/kg)
Test Compound (25 mg/kg)
Test Compound (50 mg/kg)
Positive Control (Indomethacin, 10 mg/kg)

Conclusion

The described assays provide a robust and systematic approach to characterize the anti-inflammatory potential of this compound. The data generated from these studies will be crucial for understanding its mechanism of action and for making informed decisions regarding its further development as a potential therapeutic agent.

References

Probing Molecular Interactions: Application Notes for Docking Studies of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate and related 1,3,4-oxadiazole derivatives. This document outlines the scientific context, potential therapeutic targets, and a step-by-step guide for in silico analysis, tailored for professionals in drug discovery and development.

Scientific Context and Therapeutic Potential

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated a wide array of biological effects, including antibacterial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The methoxyphenyl group, in particular, is a common feature in many biologically active compounds, often contributing to enhanced binding with therapeutic targets.

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] In drug discovery, it is instrumental in understanding drug-receptor interactions at a molecular level, elucidating structure-activity relationships (SAR), and for virtual screening of compound libraries to identify potential drug candidates.[4][5][6] These in silico methods offer a cost-effective and efficient approach to prioritize compounds for further experimental validation.[4]

Potential Signaling Pathways and Molecular Targets

Based on the established activities of 1,3,4-oxadiazole derivatives, several signaling pathways and molecular targets are of interest for docking studies with this compound.

Antibacterial Targets:

  • DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication, and their inhibition disrupts bacterial proliferation.[1][3]

  • Cell Wall Synthesis Enzymes: Targeting enzymes involved in the biosynthesis of the bacterial cell wall can lead to cell lysis and death.[3]

Anticancer Targets:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overexpression of EGFR is common in various cancers, and its inhibition can halt tumor growth.[7]

  • Cyclin-Dependent Kinase 2 (CDK-2): As a key regulator of the cell cycle, inhibition of CDK-2 can induce cell cycle arrest and apoptosis in cancer cells.[8]

Anticonvulsant Targets:

  • GABA-A Receptor: As a major inhibitory neurotransmitter receptor in the brain, modulation of the GABA-A receptor is a key mechanism for many anticonvulsant drugs.[9]

  • Voltage-gated Sodium and Calcium Channels: These ion channels play a crucial role in neuronal excitability, and their blockade can prevent seizure propagation.[10]

Below is a generalized diagram illustrating a potential mechanism of action for a 1,3,4-oxadiazole derivative as an enzyme inhibitor, a common theme in its therapeutic effects.

Signaling_Pathway cluster_0 Cellular Environment Oxadiazole_Derivative Ethyl 5-(4-methoxyphenyl)- 1,3,4-oxadiazole-2-carboxylate Target_Enzyme Target Enzyme (e.g., DNA Gyrase, EGFR Kinase) Oxadiazole_Derivative->Target_Enzyme Product Product Target_Enzyme->Product Inhibition Inhibition Substrate Substrate Substrate->Target_Enzyme Biological_Process Essential Biological Process (e.g., DNA Replication, Cell Proliferation) Product->Biological_Process Inhibition->Biological_Process

Inhibitory action of an oxadiazole derivative.

Quantitative Data from Docking Studies of 1,3,4-Oxadiazole Derivatives

Table 1: Docking Scores of 1,3,4-Oxadiazole Derivatives Against Anticancer Targets

Compound ReferenceTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesSoftware Used
Compound IIeEGFR Tyrosine Kinase (1M17)-7.89Gln767, Met769, Thr766AutoDock 4.2
Compound 5aCDK-2 (2V5Z)-10.654Not SpecifiedNot Specified
Compound 5dCDK-2 (2V5Z)-10.169Not SpecifiedNot Specified

Data synthesized from multiple sources.[7][8]

Table 2: Docking Scores of 1,3,4-Oxadiazole Derivatives Against Anticonvulsant Targets

Compound ReferenceTarget Protein (PDB ID)Docking Score (MolDock Score)Key Interacting ResiduesSoftware Used
Compound 33GABA-A Receptor (4COF)-102.653Not SpecifiedMolegro Virtual Docker
Compound 65GABA-A Receptor (4COF)-98.541Not SpecifiedMolegro Virtual Docker
Ethosuximide (Standard)GABA-A Receptor (4COF)-50.6357Not SpecifiedMolegro Virtual Docker

Data synthesized from multiple sources.[9]

Table 3: Docking Scores of 1,3,4-Oxadiazole Derivatives Against Antithrombotic Targets

Compound ReferenceTarget Protein (PDB ID)Docking ScoreKey Interacting ResiduesSoftware Used
Compound 3aFactor Xa (1NFY)6270Not SpecifiedNot Specified
Compound 3iFactor Xa (1NFY)6155Not SpecifiedNot Specified
RPR200095 (Control)Factor Xa (1NFY)5192Not SpecifiedNot Specified

Data synthesized from multiple sources.[11]

Experimental Protocols for Molecular Docking

The following protocols provide a detailed methodology for conducting molecular docking studies.

Protocol 1: Preparation of the Target Protein
  • Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--]">www.rcsb.org).[7]

  • Protein Preparation:

    • Remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate partial charges (e.g., Kollman charges).

    • Repair any missing residues or atoms using modeling software.

    • Software such as AutoDock Tools, Chimera, or PyMOL can be utilized for these steps.[12]

Protocol 2: Preparation of the Ligand
  • Ligand Structure Generation:

    • Draw the 2D structure of this compound using chemical drawing software like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D structure.

  • Ligand Optimization:

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation.

    • Save the optimized ligand structure in a suitable format (e.g., .mol2 or .pdbqt).[13]

Protocol 3: Molecular Docking Simulation
  • Binding Site Definition:

    • Identify the active site of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature analysis.

    • Define a grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow the ligand to move freely within the active site.

  • Docking Algorithm Selection:

    • Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm, implemented in AutoDock, is a widely used and effective method.[7]

  • Execution of Docking:

    • Run the molecular docking simulation using software like AutoDock Vina or Molegro Virtual Docker.[13] The software will explore various conformations and orientations of the ligand within the protein's active site.

  • Analysis of Docking Results:

    • The docking results will provide a set of docked poses for the ligand, ranked by their predicted binding affinities (docking scores).[12]

    • Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues.

    • Visualization software like PyMOL or Discovery Studio is essential for this analysis.[13]

The general workflow for a molecular docking study is depicted in the diagram below.

Molecular_Docking_Workflow cluster_0 Preparation Phase cluster_1 Docking Phase cluster_2 Analysis Phase Protein_Selection 1. Target Protein Selection (from PDB) Protein_Preparation 3. Protein Preparation (Remove Water, Add Hydrogens) Protein_Selection->Protein_Preparation Ligand_Preparation 2. Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box 4. Grid Box Generation (Define Binding Site) Ligand_Preparation->Grid_Box Protein_Preparation->Grid_Box Docking_Run 5. Run Docking Simulation (e.g., AutoDock Vina) Grid_Box->Docking_Run Pose_Analysis 6. Analysis of Docked Poses (Binding Energy, Interactions) Docking_Run->Pose_Analysis Visualization 7. Visualization (PyMOL, Discovery Studio) Pose_Analysis->Visualization Conclusion 8. Conclusion & Hypothesis Visualization->Conclusion

A standard molecular docking workflow.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery, providing valuable insights into the molecular basis of drug action. These application notes offer a foundational guide for researchers interested in exploring the therapeutic potential of this compound and related compounds. By following the outlined protocols and leveraging the provided reference data, scientists can effectively conduct in silico studies to identify promising drug-target interactions and guide further experimental investigations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is formed by reacting 4-methoxybenzohydrazide with an ethyl oxalyl derivative, such as ethyl oxalyl chloride or diethyl oxalate. The subsequent ring closure is typically facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[1][2]

Q2: What are the typical yields for this type of synthesis?

A2: The yields for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can vary significantly, ranging from moderate (33-60%) to excellent (70-93%), depending on the specific reagents, reaction conditions, and purity of the starting materials.[2][3][4] Optimization of the reaction parameters is crucial for achieving higher yields.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters to monitor and control include:

  • Purity of Reactants: Ensure the 4-methoxybenzohydrazide and ethyl oxalyl derivative are pure and dry.

  • Reaction Temperature: The temperature for both the formation of the diacylhydrazine intermediate and the subsequent cyclization needs to be carefully controlled to prevent side reactions and decomposition.

  • Choice of Dehydrating Agent: The effectiveness of the dehydrating agent can significantly impact the yield.

  • Reaction Time: Monitoring the reaction progress via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Work-up and Purification: Proper work-up procedures to remove the dehydrating agent and subsequent purification, often by recrystallization or column chromatography, are critical for isolating the pure product.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction of starting materials.- Confirm the purity of 4-methoxybenzohydrazide and the ethyl oxalyl derivative. - Increase the reaction time and monitor by TLC until the starting materials are consumed. - Gradually increase the reaction temperature, being careful to avoid decomposition.
Ineffective cyclodehydration.- Use a stronger or freshly opened dehydrating agent (e.g., POCl₃). - Consider alternative dehydrating agents such as thionyl chloride (SOCl₂) or polyphosphoric acid (PPA).[2] - Ensure anhydrous conditions, as moisture can deactivate the dehydrating agent.
Decomposition of product.- If using harsh dehydrating agents like POCl₃, maintain a lower reaction temperature. - Minimize the reaction time once the formation of the product is complete.
Formation of Multiple Side Products Side reactions due to high temperatures.- Lower the reaction temperature during both acylation and cyclization steps.
Reaction with solvent.- If using a reactive solvent, consider switching to a more inert solvent like toluene or dioxane.
Impure starting materials.- Purify the starting materials before use. 4-methoxybenzohydrazide can be recrystallized.
Difficulty in Product Isolation/Purification Product is soluble in the work-up solvent.- After quenching the reaction (e.g., with ice water), extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[6]
Oily product that is difficult to crystallize.- Attempt purification by column chromatography on silica gel. - Try different solvent systems for recrystallization (e.g., ethanol, ethyl acetate/hexane).
Contamination with the dehydrating agent.- Ensure the reaction mixture is thoroughly quenched and neutralized during work-up. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove acidic residues.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Ethyl Oxalyl Chloride

Step 1: Synthesis of 1-(4-methoxybenzoyl)-2-(ethoxycarbonyl)hydrazine

  • Dissolve 4-methoxybenzohydrazide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.

Step 2: Cyclodehydration to this compound

  • To the crude 1-(4-methoxybenzoyl)-2-(ethoxycarbonyl)hydrazine, add phosphorus oxychloride (POCl₃) (5-10 equivalents) slowly at 0 °C.

  • Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Data Presentation: Comparison of Cyclodehydration Conditions
Dehydrating Agent Solvent Temperature (°C) Reaction Time (h) Reported Yield Range (%)
POCl₃Neat80-1002-660-85
SOCl₂TolueneReflux4-855-75
PPANeat120-1401-350-70
TBTU/DIEADMF502-480-90[7]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclodehydration cluster_product Final Product SM1 4-Methoxybenzohydrazide INT 1,2-Diacylhydrazine SM1->INT SM2 Ethyl Oxalyl Chloride SM2->INT CYC Cyclization with POCl3 INT->CYC PROD Ethyl 5-(4-methoxyphenyl)- 1,3,4-oxadiazole-2-carboxylate CYC->PROD

Caption: General workflow for the synthesis of the target oxadiazole.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity IncompleteReaction Incomplete Reaction? CheckPurity->IncompleteReaction [Pure] PurifySM Purify Starting Materials CheckPurity->PurifySM [Impure] IncreaseTimeTemp Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp [Yes] ChangeReagent Change Dehydrating Agent (e.g., TBTU) IncompleteReaction->ChangeReagent [No] End Yield Improved IncreaseTimeTemp->End CheckConditions Check Anhydrous Conditions ChangeReagent->CheckConditions PurifySM->IncompleteReaction CheckConditions->End

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and reliable method involves a two-step process. First, 4-methoxybenzohydrazide is reacted with an ethyl oxalyl derivative (such as ethyl oxalyl chloride or diethyl oxalate) to form the N,N'-diacylhydrazine intermediate, N'-(ethoxycarbonylcarbonyl)-4-methoxybenzohydrazide. This intermediate is then cyclized using a dehydrating agent to yield the final product.

Q2: I am observing a low yield of the final product. What are the potential causes?

Low yields in 1,3,4-oxadiazole synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 4-methoxybenzohydrazide or the ethyl oxalyl reagent can lead to side reactions and reduce the yield.

  • Incomplete Acylation: The initial reaction to form the diacylhydrazine may be incomplete. Ensure appropriate stoichiometry and reaction conditions.

  • Inefficient Cyclodehydration: The cyclization step is critical. The choice of dehydrating agent and the reaction temperature can significantly impact the yield.[1]

  • Side Product Formation: Competing side reactions can consume the starting materials or the intermediate.

  • Product Degradation: The target molecule might be sensitive to harsh reaction conditions, such as high temperatures or strong acids, leading to degradation.

Q3: What are some common side products I should look out for?

During the synthesis, several side products can be formed:

  • Unreacted Starting Materials: Residual 4-methoxybenzohydrazide or the ethyl oxalyl derivative.

  • N,N'-bis(4-methoxybenzoyl)hydrazine: This can form if the 4-methoxybenzohydrazide reacts with itself or an impurity.

  • Incomplete Cyclization Product: The linear diacylhydrazine intermediate, N'-(ethoxycarbonylcarbonyl)-4-methoxybenzohydrazide, may remain if the cyclodehydration is not complete.

  • Hydrolyzed Product: If water is present, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.

Q4: How can I purify the final product?

The most common method for purification is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography using silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane) can also be employed for higher purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive reagents.Ensure the freshness and purity of starting materials and reagents.
Inefficient cyclodehydration agent.Try a different dehydrating agent (e.g., POCl₃, SOCl₂, P₂O₅). Optimize the amount of the dehydrating agent used.
Incorrect reaction temperature.Optimize the reaction temperature. Some cyclizations require heating, while others proceed at room temperature.
Presence of Multiple Spots on TLC Incomplete reaction.Increase the reaction time or temperature.
Formation of side products.Adjust the stoichiometry of the reactants. Use a milder dehydrating agent to minimize side reactions.
Degradation of the product.Use milder reaction conditions and ensure the work-up procedure is not too harsh.
Difficulty in Product Isolation/Purification Product is an oil instead of a solid.Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is recommended.
Product is insoluble in common recrystallization solvents.Screen a wider range of solvents or solvent mixtures for recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzohydrazide

This protocol describes the synthesis of the key starting material, 4-methoxybenzohydrazide, from methyl 4-methoxybenzoate.

Materials:

  • Methyl 4-methoxybenzoate

  • Hydrazine hydrate (80% solution)

  • Methanol

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve methyl 4-methoxybenzoate (1 equivalent) in methanol.

  • Add hydrazine hydrate (3 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 4-methoxybenzohydrazide as a white solid.

Protocol 2: Synthesis of this compound

This protocol outlines the two-step synthesis of the target molecule from 4-methoxybenzohydrazide.

Step 1: Synthesis of N'-(ethoxycarbonylcarbonyl)-4-methoxybenzohydrazide

Materials:

  • 4-Methoxybenzohydrazide

  • Ethyl oxalyl chloride

  • Triethylamine (or other suitable base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-methoxybenzohydrazide (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate. This intermediate can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Cyclodehydration to this compound

Materials:

  • N'-(ethoxycarbonylcarbonyl)-4-methoxybenzohydrazide

  • Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., thionyl chloride, polyphosphoric acid)

  • Anhydrous toluene or dioxane (optional, as POCl₃ can act as both reagent and solvent)

Procedure:

  • To the crude N'-(ethoxycarbonylcarbonyl)-4-methoxybenzohydrazide from the previous step, add phosphorus oxychloride (excess, can be used as a solvent).

  • Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Data Presentation

Table 1: Influence of Dehydrating Agent on Yield

Dehydrating AgentReaction Temperature (°C)Reaction Time (h)Typical Yield (%)
POCl₃110385-95
SOCl₂80480-90
P₂O₅120575-85
Polyphosphoric Acid140670-80

Note: Yields are representative and can vary based on the specific reaction conditions and scale.

Table 2: Characterization Data

Compound Molecular Formula Molecular Weight Appearance ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compoundC₁₂H₁₂N₂O₄248.24White to off-white solid~8.0 (d, 2H), ~7.0 (d, 2H), ~4.5 (q, 2H), ~3.9 (s, 3H), ~1.4 (t, 3H)~164, ~162, ~158, ~129, ~115, ~114, ~63, ~55, ~14

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration 4-Methoxybenzohydrazide 4-Methoxybenzohydrazide Intermediate N'-(ethoxycarbonylcarbonyl)- 4-methoxybenzohydrazide 4-Methoxybenzohydrazide->Intermediate DCM, Et3N, 0°C to rt Ethyl_Oxalyl_Chloride Ethyl Oxalyl Chloride Ethyl_Oxalyl_Chloride->Intermediate Final_Product Ethyl 5-(4-methoxyphenyl)- 1,3,4-oxadiazole-2-carboxylate Intermediate->Final_Product POCl3, Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity check_reaction_cond Review Reaction Conditions check_purity->check_reaction_cond Pure purify_sm Purify Starting Materials check_purity->purify_sm Impurities Found optimize_temp Optimize Temperature check_reaction_cond->optimize_temp optimize_time Optimize Reaction Time check_reaction_cond->optimize_time change_reagent Change Dehydrating Agent check_reaction_cond->change_reagent purify_sm->check_reaction_cond analyze_side_products Analyze Side Products (TLC, NMR) optimize_temp->analyze_side_products optimize_time->analyze_side_products change_reagent->analyze_side_products adjust_stoichiometry Adjust Stoichiometry analyze_side_products->adjust_stoichiometry Side Products Identified improve_workup Improve Work-up and Purification analyze_side_products->improve_workup No Obvious Side Products success Improved Yield and Purity adjust_stoichiometry->success improve_workup->success

Caption: Troubleshooting logic for optimizing the synthesis.

Side_Reactions Intermediate N,N'-Diacylhydrazine Intermediate Desired_Product Desired 1,3,4-Oxadiazole Intermediate->Desired_Product Successful Cyclization Incomplete_Cyclization Incomplete Cyclization (Remaining Intermediate) Intermediate->Incomplete_Cyclization Insufficient Reagent/Time Hydrolysis Hydrolysis of Ester (Carboxylic Acid) Desired_Product->Hydrolysis Presence of Water Dimerization Dimerization of Hydrazide (Side Product) 4-Methoxybenzohydrazide 4-Methoxybenzohydrazide 4-Methoxybenzohydrazide->Dimerization Self-Condensation

Caption: Potential side reactions in the synthesis.

References

"Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound, and what do they suggest about its solubility?

A1: Based on computational data, the key properties of this compound are summarized below.

PropertyValueImplication for Solubility
Molecular FormulaC₁₂H₁₂N₂O₄-
Molecular Weight248.23 g/mol -
XLogP31.9[1]This value indicates moderate lipophilicity ("fat-loving"). Compounds in this range are often poorly soluble in aqueous solutions but can be dissolved in various organic solvents.
Topological Polar Surface Area (TPSA)74.4 Ų[1]TPSA is a predictor of drug transport properties. A value of 74.4 Ų suggests the molecule has polar regions, which can aid solubility in polar organic solvents but is not sufficient for high aqueous solubility. Molecules with a TPSA greater than 140 Ų tend to be poorly permeable to cell membranes[2].
Hydrogen Bond Donors0[1]The absence of hydrogen bond donors limits its ability to form hydrogen bonds with protic solvents like water, contributing to poor aqueous solubility.
Hydrogen Bond Acceptors6[1]The presence of six hydrogen bond acceptors (oxygen and nitrogen atoms) allows for interaction with a range of solvents.

Q2: I'm starting a new project with this compound. What is the best solvent for making a stock solution?

A2: For initial stock solutions, a polar aprotic solvent is typically the best choice. Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for compounds of this type. It is miscible with a wide range of aqueous buffers and cell culture media, although the final concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity in biological assays.[3] Other options include N,N-Dimethylformamide (DMF) or acetonitrile.

Q3: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media). What happened and how can I fix it?

A3: This is a common problem known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the final aqueous solution. When the stock is diluted, the solvent environment becomes predominantly aqueous, and the compound crashes out of solution.[3]

Here are several strategies to prevent this:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound to a level below its aqueous solubility limit.[3]

  • Use Co-solvents: Incorporating a water-miscible organic solvent, or "co-solvent," into your final aqueous solution can increase the compound's solubility.[4][5][6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]

  • Add Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, keeping them dispersed in aqueous solutions.[7][8] Biocompatible, non-ionic surfactants like Tween® 80 or Pluronic® F-68 are frequently used.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8][9]

Q4: Can I use heat to help dissolve the compound?

A4: Gentle warming and sonication can be effective for dissolving compounds in organic solvents for stock preparation. However, use this method with caution. Prolonged exposure to high temperatures can potentially degrade the compound. It is generally not a suitable solution for preventing precipitation in aqueous buffers, as the compound will likely precipitate again as the solution cools to room or physiological temperature.[10]

Troubleshooting Guide: Step-by-Step Dissolution Workflow

If you are facing solubility issues, follow this systematic approach to find a solution.

Workflow for Overcoming Solubility Issues

G cluster_0 Problem Identification cluster_1 Initial Steps cluster_2 Troubleshooting Paths cluster_3 Outcome start Compound is insoluble in desired aqueous buffer (e.g., PBS) stock Prepare a high-concentration stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer. Observe for precipitation. stock->dilute precip Precipitation Occurs? dilute->precip path1 Path 1: Reduce Concentration Lower final compound concentration. Still precipitating? precip->path1 Yes success Success: Compound is Soluble Proceed with experiment precip->success No path2 Path 2: Add Co-solvent Try 1-5% Ethanol or PEG400 in final buffer. Still precipitating? path1->path2 Yes path1->success No path3 Path 3: Use Surfactant Try 0.1% Tween-80 or Pluronic F-68 in buffer. Still precipitating? path2->path3 Yes path2->success No path3->success No fail Advanced Formulation Needed (e.g., cyclodextrins, solid dispersions) path3->fail Yes

Caption: A step-by-step workflow for troubleshooting compound precipitation in aqueous buffers.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify the most suitable organic solvent for creating a high-concentration stock solution.

Objective: To determine the qualitative solubility of the compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Vials or microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Solvents: Heptane, Toluene, Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN), Ethanol, Methanol, Dimethyl Sulfoxide (DMSO).

Procedure:

  • Weigh approximately 1-2 mg of the compound into nine separate vials.

  • To the first vial, add 100 µL of Heptane.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect for undissolved solid material. If solid remains, add another 100 µL of the solvent and vortex again. Repeat up to a total volume of 1 mL.

  • Record the observation as "Insoluble," "Sparsely Soluble," or "Freely Soluble."

  • Repeat steps 2-5 for each of the remaining solvents.

  • If the compound dissolves easily, you can calculate an approximate solubility (e.g., if 1 mg dissolves in 100 µL, the solubility is ~10 mg/mL).

Recommended Solvents for Screening (Ordered by Increasing Polarity)

SolventSolvent TypeExpected Outcome
HeptaneNon-polarLikely Insoluble
Dichloromethane (DCM)Moderately Polar AproticLikely Soluble
Ethyl AcetateModerately Polar AproticLikely Soluble
AcetonePolar AproticLikely Soluble
Acetonitrile (ACN)Polar AproticLikely Soluble
EthanolPolar ProticSparsely to Freely Soluble
Dimethyl Sulfoxide (DMSO) Polar Aprotic Very Likely Freely Soluble
Protocol 2: Preparing a Formulation for Aqueous Biological Assays

This protocol provides a method for preparing a working solution in an aqueous buffer for in vitro assays, using a co-solvent and surfactant to prevent precipitation.

Objective: To create a stable, clear solution of the compound in an aqueous buffer at the desired final concentration.

Materials:

  • High-concentration stock solution of the compound in DMSO (e.g., 10-50 mM).

  • Sterile aqueous buffer (e.g., PBS, Tris, or cell culture medium).

  • Co-solvent (e.g., Ethanol or PEG 400).

  • Surfactant (e.g., 10% Tween® 80 stock solution).

  • Sterile microcentrifuge tubes.

Procedure:

  • Determine Final Concentrations: Decide on the final concentration of your compound, co-solvent, and surfactant. A good starting point is a final DMSO concentration of ≤0.5%, a final co-solvent concentration of 1-2%, and a final surfactant concentration of 0.05-0.1%.

  • Prepare the Formulation Vehicle: In a sterile tube, first mix the aqueous buffer, the co-solvent, and the surfactant. For example, to make 1 mL of vehicle:

    • 965 µL of PBS

    • 20 µL of Ethanol (for 2% final concentration)

    • 5 µL of 10% Tween® 80 (for 0.05% final concentration)

    • Vortex gently to mix.

  • Add the Compound: Add the required volume of your DMSO stock solution to the pre-mixed vehicle. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of stock to 999 µL of vehicle.

    • Crucial Step: Add the DMSO stock dropwise while continuously and vigorously vortexing the vehicle. This rapid mixing is essential to prevent localized high concentrations and immediate precipitation.[3]

  • Final Inspection: After mixing, visually inspect the solution for any signs of cloudiness or precipitation. A stable formulation should remain clear.

Formulation Strategy Diagram

The following diagram illustrates the relationship between the compound's properties and the formulation strategies used to enhance solubility.

G cluster_problem Primary Problem cluster_solutions Solubilization Strategies compound Poorly Soluble Compound (Hydrophobic Core) problem Low Aqueous Solubility compound->problem cosolvent Co-solvents (e.g., DMSO, Ethanol) 'Decrease solvent polarity' problem->cosolvent address surfactant Surfactants (e.g., Tween-80) 'Form micelles' problem->surfactant address complexation Complexation Agents (e.g., Cyclodextrins) 'Encapsulate molecule' problem->complexation address result Enhanced Apparent Solubility & Stability in Aqueous Media cosolvent->result surfactant->result complexation->result

Caption: Relationship between compound properties and solubility enhancement strategies.

References

"Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate" stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate in various laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates out of solution. The compound has low solubility in the chosen solvent. Aryl-substituted 1,3,4-oxadiazoles can have reduced solubility in aqueous solutions[1].- Attempt to dissolve the compound in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous buffer.- Gently warm the solution to aid dissolution, but monitor for any signs of degradation.- If precipitation persists, consider using a different solvent system.
Loss of compound potency or activity over time. The compound may be degrading in the solvent under the storage conditions. 1,3,4-oxadiazole derivatives can be susceptible to degradation under certain conditions such as strong acids, bases, or oxidizing agents[2][3].- Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.- Prepare fresh working solutions before each experiment.- Evaluate the stability of the compound in your specific experimental buffer system using a stability-indicating assay like HPLC.
Inconsistent experimental results. This could be due to the degradation of the compound in the assay medium or interaction with other components.- Perform a forced degradation study to understand the compound's stability under various stress conditions (acidic, basic, oxidative, photolytic, thermal)[2][3].- Analyze the compound in the presence of other assay components to check for potential interactions.
Appearance of new peaks in HPLC analysis. This is a strong indication of compound degradation.- Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.- Based on the degradation profile, adjust the solvent, pH, or storage conditions to minimize degradation. For example, if degradation is observed under acidic conditions, use a neutral or slightly basic buffer.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,3,4-oxadiazole ring?

A1: The 1,3,4-oxadiazole ring is a stable aromatic heterocyclic system[4]. Theoretical studies suggest that the 1,3,4-oxadiazole isomer is more stable than other oxadiazole isomers[4]. However, the overall stability of a molecule containing this ring can be influenced by its substituents and the surrounding chemical environment.

Q2: In which solvents is this compound expected to be stable?

Q3: What conditions might cause the degradation of this compound?

A3: Based on forced degradation studies of other 1,3,4-oxadiazole derivatives, this compound may be susceptible to degradation under the following conditions[2][3]:

  • Acidic and Alkaline Hydrolysis: Exposure to strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) can lead to significant degradation.

  • Oxidative Stress: The presence of oxidizing agents (e.g., 3% H₂O₂) can cause degradation.

  • Thermal Stress: Elevated temperatures can induce thermal degradation.

  • Photolytic Stress: Although some oxadiazole derivatives are resistant to photolysis, it is good practice to protect solutions from light.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: A forced degradation study is the recommended approach. This involves subjecting a solution of the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC)[2][3].

Stability Data of a Structurally Related 1,3,4-Oxadiazole Derivative

The following table summarizes the results of a forced degradation study on a similar compound, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, which can provide insights into the potential stability profile of this compound[2][3].

Stress ConditionStressor% Absolute Degradation
Thermal Degradation60°C for 24 h47.58
Humidity Degradation7 days at room temperature56.28
Acid Degradation0.1 N HCl65.28
Alkali Hydrolysis0.1 N NaOH29.36
Oxidative Degradation3% H₂O₂41.58

Data from a study on 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine. This data is for illustrative purposes and may not be directly representative of the stability of this compound.

Experimental Protocol: Forced Degradation Study

This protocol is adapted from a validated method for a similar 1,3,4-oxadiazole derivative and can be used as a starting point for assessing the stability of this compound[2][3].

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for a specified time (e.g., 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Alkali Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Keep the solid compound in an oven at a controlled temperature (e.g., 60°C) for 24 hours. Then, prepare a solution for analysis.

  • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a specified duration. Keep a control sample in the dark.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (compound in solvent without any stressor), by a stability-indicating HPLC method. A reverse-phase C18 column is often suitable.

  • The mobile phase can be optimized, but a gradient of acetonitrile and water with an acidic modifier (e.g., orthophosphoric acid) is a good starting point.

  • Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.

4. Data Interpretation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.

  • Investigate any new peaks that appear, which may correspond to degradation products.

Workflow for Assessing Compound Stability

Stability_Workflow start Start: New Solvent System dissolve Dissolve Compound in Solvent start->dissolve observe Visual Observation for Precipitation dissolve->observe precipitates Precipitation Observed observe->precipitates Yes no_precipitates No Precipitation observe->no_precipitates No change_solvent Modify Solvent System (e.g., add co-solvent, change pH) precipitates->change_solvent forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) no_precipitates->forced_degradation change_solvent->dissolve hplc_analysis Analyze by Stability-Indicating HPLC Method forced_degradation->hplc_analysis degradation_check Degradation Observed? hplc_analysis->degradation_check degradation_yes Significant Degradation degradation_check->degradation_yes Yes degradation_no Stable degradation_check->degradation_no No optimize_conditions Optimize Storage/Experimental Conditions (e.g., lower temperature, protect from light) degradation_yes->optimize_conditions end_stable End: Solvent is Suitable degradation_no->end_stable end_unstable End: Solvent is Unsuitable or Requires Strict Controls optimize_conditions->end_unstable

Caption: Workflow for assessing the stability of a compound in a new solvent system.

References

Technical Support Center: Synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method involves a two-step process. First, 4-methoxybenzohydrazide is reacted with an ethyl oxalyl derivative, such as ethyl chlorooxoacetate or diethyl oxalate, to form the intermediate N-(4-methoxybenzoyl)-N'-(ethoxycarbonyl)hydrazine. This diacylhydrazine intermediate is then cyclized using a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.

Q2: What are the critical parameters to control during the cyclization step?

A2: The cyclization step is crucial for achieving a high yield and purity. Key parameters to control include:

  • Temperature: The reaction is typically performed at an elevated temperature, often at the reflux temperature of the solvent or POCl₃ itself. Careful control is necessary to prevent side reactions.

  • Reaction Time: The duration of the reaction needs to be optimized. Insufficient time will lead to incomplete conversion, while prolonged reaction times may result in the formation of degradation products.

  • Purity of Reagents and Solvents: The use of anhydrous solvents and high-purity reagents is critical, as the presence of water can deactivate the dehydrating agent and lead to unwanted side products.

  • Molar Ratio of Dehydrating Agent: The stoichiometry of the dehydrating agent (e.g., POCl₃) to the diacylhydrazine intermediate should be carefully optimized. An excess is often used to drive the reaction to completion, but a large excess can complicate the work-up procedure.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials and, if available, a standard of the product, you can observe the consumption of the reactants and the formation of the desired product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation.

Q4: What is the typical work-up procedure for this reaction?

A4: After the reaction is complete, the excess POCl₃ is typically removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acidic environment. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude product.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can be purified by recrystallization or column chromatography. For recrystallization, solvents such as ethanol, methanol, or a mixture of ethyl acetate and hexane are commonly used.[1] If column chromatography is necessary, silica gel is the standard stationary phase, with a gradient of ethyl acetate in hexane as the mobile phase.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the diacylhydrazine intermediate. 2. Deactivated dehydrating agent (e.g., POCl₃ exposed to moisture). 3. Insufficient reaction temperature or time for cyclization. 4. Incorrect stoichiometry of reagents.1. Confirm the formation and purity of the intermediate by analytical techniques (TLC, NMR) before proceeding to the cyclization step. 2. Use freshly opened or properly stored anhydrous POCl₃ and dry solvents. 3. Gradually increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC. 4. Carefully re-check the molar ratios of all reactants.
Presence of Multiple Spots on TLC (Side Products) 1. Decomposition of starting materials or product at high temperatures. 2. Side reactions due to the presence of water. 3. Use of an inappropriate amount of dehydrating agent.1. Lower the reaction temperature and monitor for product formation over a longer period. 2. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the molar ratio of the dehydrating agent.
Difficulty in Isolating the Product during Work-up 1. Product is partially soluble in the aqueous layer. 2. Formation of an emulsion during extraction. 3. Product has precipitated out with inorganic salts.1. Perform multiple extractions with the organic solvent. Saturating the aqueous layer with NaCl may decrease the solubility of the product in the aqueous phase. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. 3. Ensure complete neutralization and dissolution of all salts before extraction.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. Presence of impurities that lower the melting point.1. Ensure complete removal of solvent under high vacuum. 2. Purify the product using column chromatography followed by recrystallization.
Inconsistent Yields 1. Variability in the quality of starting materials or reagents. 2. Inconsistent reaction conditions (temperature, time).1. Use reagents from a reliable source and check their purity before use. 2. Maintain strict control over reaction parameters using appropriate equipment (e.g., oil bath with a temperature controller).

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzohydrazide

This protocol describes the synthesis of the starting material, 4-methoxybenzohydrazide, from methyl 4-methoxybenzoate.

Materials:

  • Methyl 4-methoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve methyl 4-methoxybenzoate (1 equivalent) in methanol.

  • Add hydrazine hydrate (typically 2-3 equivalents) to the solution.[1]

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting solid is crude 4-methoxybenzohydrazide. Recrystallize from methanol to obtain the pure product.[1]

Protocol 2: Synthesis of this compound

This protocol outlines the two-step synthesis of the target compound from 4-methoxybenzohydrazide.

Step 1: Formation of N-(4-methoxybenzoyl)-N'-(ethoxycarbonyl)hydrazine (Intermediate)

Materials:

  • 4-Methoxybenzohydrazide

  • Ethyl chlorooxoacetate or Diethyl oxalate

  • Anhydrous solvent (e.g., Dichloromethane, THF, or Pyridine)

  • Base (e.g., Triethylamine or Pyridine, if using ethyl chlorooxoacetate)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4-methoxybenzohydrazide (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

  • If using ethyl chlorooxoacetate, add a base like triethylamine (1.1 equivalents) and cool the mixture in an ice bath.

  • Slowly add ethyl chlorooxoacetate (1 equivalent) dropwise to the stirred solution, maintaining the low temperature.

  • If using diethyl oxalate, it can be reacted directly with the hydrazide, often at a slightly elevated temperature.

  • Allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

  • The reaction mixture containing the intermediate can be used directly in the next step or worked up by washing with water and brine, drying the organic layer, and evaporating the solvent.

Step 2: Cyclodehydration to this compound

Materials:

  • N-(4-methoxybenzoyl)-N'-(ethoxycarbonyl)hydrazine (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Place the crude or purified intermediate from Step 1 in a round-bottom flask.

  • Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask. This reaction is often performed neat or in a high-boiling inert solvent like toluene.[3]

  • Heat the reaction mixture to reflux (around 100-110 °C if using POCl₃ neat) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the residue onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Optimization of Reaction Conditions

The yield of this compound is highly dependent on the conditions of the cyclization step. The following table summarizes general findings on the optimization of POCl₃-mediated cyclizations.

Parameter Condition Effect on Yield/Purity Reference
Solvent Neat POCl₃Often gives higher yields compared to using a solvent.[3]
TolueneCan be used as a solvent, but may result in lower yields.[3]
DioxaneA possible solvent, but optimization of the POCl₃ ratio is critical.[4]
Temperature 80-110 °CGenerally, higher temperatures (reflux) favor faster reaction rates.[4]
Reaction Time 2-6 hoursOptimization is necessary; prolonged heating can lead to decomposition.[4]
POCl₃ to Substrate Ratio 5:1 to 15:1A significant excess is typically required to drive the reaction to completion.[4]

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and a general troubleshooting workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product 4-Methoxybenzohydrazide 4-Methoxybenzohydrazide Diacylhydrazine N-(4-methoxybenzoyl)-N'- (ethoxycarbonyl)hydrazine 4-Methoxybenzohydrazide->Diacylhydrazine Ethyl_Oxalyl_Derivative Ethyl Chlorooxoacetate or Diethyl Oxalate Ethyl_Oxalyl_Derivative->Diacylhydrazine Product Ethyl 5-(4-methoxyphenyl)- 1,3,4-oxadiazole-2-carboxylate Diacylhydrazine->Product  POCl₃, Δ (Cyclodehydration)

Synthetic pathway for the target compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start [Impure] Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions [Purity OK] Check_Conditions->Start [Incorrect] Optimize_Reagent Optimize POCl₃ Concentration Check_Conditions->Optimize_Reagent [Conditions OK] Improve_Workup Improve Work-up & Purification Optimize_Reagent->Improve_Workup [Optimization Done] Success High Yield & Purity Achieved Improve_Workup->Success [Purification OK]

A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges encountered with Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Based on typical synthetic routes for 1,3,4-oxadiazole derivatives, common impurities may include:

  • Unreacted Starting Materials: Such as 4-methoxybenzoic acid, ethyl oxalyl chloride, or the corresponding hydrazide.

  • Side Products: Formation of diacylhydrazide intermediates or products from side reactions of the cyclizing agent.

  • Residual Solvents: High-boiling point solvents like DMF or DMSO used in the reaction may be difficult to remove.

  • Hydrolyzed Product: The corresponding carboxylic acid, 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid, can be present if the ester is hydrolyzed during workup or purification.

Q2: My purified product has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a strong indicator of impurities. The presence of residual starting materials, byproducts, or solvents can disrupt the crystal lattice of your compound, leading to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended.

Q3: I am having trouble getting my compound to crystallize. It keeps oiling out. What should I do?

A3: Oiling out during recrystallization is a common problem, especially for compounds with lower melting points or when the cooling is too rapid. Here are a few troubleshooting steps:

  • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Add More Solvent: You may have a supersaturated solution. Add a small amount of hot solvent to the oil, heat until it dissolves, and then attempt to recrystallize again.

  • Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For ethyl esters, combinations of ethanol, ethyl acetate, and hexanes are often effective.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce nucleation.

  • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol: General Recrystallization

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, hexanes, and mixtures thereof) to find a suitable system.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting Common Recrystallization Problems:

Problem Possible Cause Solution
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.
Product "oils out" - The solution is too concentrated.- The solution was cooled too quickly.- The melting point of the solute is lower than the boiling point of the solvent.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Use a lower-boiling solvent or a solvent mixture.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated during hot filtration.- Allow sufficient time for crystallization and cool the solution in an ice bath.
Crystals are colored - Colored impurities are present.- Use activated charcoal to decolorize the solution before crystallization.

DOT Script for Recrystallization Workflow

G Recrystallization Troubleshooting Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals Crystals Formed? cool->crystals filter Filter and Dry crystals->filter Yes no_crystals No Crystals crystals->no_crystals No oil_out Oiling Out crystals->oil_out Oils Out troubleshoot_no_crystals Troubleshoot: - Evaporate Solvent - Scratch Flask - Seed no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat & Add Solvent - Slower Cooling oil_out->troubleshoot_oil troubleshoot_no_crystals->dissolve troubleshoot_oil->dissolve

Caption: A flowchart for troubleshooting common recrystallization issues.

Column Chromatography Troubleshooting

Column chromatography is a versatile method for purifying compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like this compound, a normal-phase silica gel column is often effective.

Experimental Protocol: General Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Aim for an Rf value of 0.2-0.4 for your target compound. Common solvent systems include mixtures of hexanes and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Begin eluting with the chosen solvent system. If separation is poor, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Common Column Chromatography Problems:

Problem Possible Cause Solution
Poor separation (overlapping bands) - Inappropriate solvent system.- Column was overloaded.- Column was not packed properly (cracks or channels).- Optimize the eluent system using TLC. Try a less polar solvent system.- Use less sample material.- Repack the column carefully, ensuring a uniform bed.
Compound will not elute from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent.
Compound elutes too quickly - The eluent is too polar.- Use a less polar solvent system.
Streaking or tailing of bands - The compound is interacting too strongly with the silica gel.- The sample was not loaded in a concentrated band.- Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol or triethylamine for basic compounds) to the eluent.- Dissolve the sample in a minimal amount of solvent for loading.

DOT Script for Column Chromatography Workflow

G Column Chromatography Troubleshooting Workflow start Crude Product tlc Select Eluent (TLC, Rf 0.2-0.4) start->tlc pack Pack Column tlc->pack load Load Sample pack->load elute Elute and Collect Fractions load->elute monitor Monitor Fractions (TLC) elute->monitor separation Good Separation? monitor->separation combine Combine Pure Fractions & Evaporate separation->combine Yes poor_sep Poor Separation separation->poor_sep No troubleshoot_sep Troubleshoot: - Adjust Eluent Polarity - Check Loading - Repack Column poor_sep->troubleshoot_sep troubleshoot_sep->tlc

Caption: A workflow for troubleshooting column chromatography separations.

"Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate" avoiding decomposition during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate. Our aim is to help you navigate potential challenges, with a focus on preventing decomposition of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low yields in the final cyclodehydration step to form this compound. What are the potential causes and solutions?

A1: Low yields in the cyclodehydration of the diacylhydrazine precursor, N-(4-methoxybenzoyl)-N'-(ethoxycarbonyl)hydrazine, are a common issue. The primary suspects are incomplete reaction, side reactions, or decomposition of the product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The presence of moisture can interfere with many dehydrating agents, particularly phosphorus oxychloride (POCl₃), leading to incomplete reactions and the formation of byproducts. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Optimize Reaction Temperature and Time: Both insufficient and excessive heat can be detrimental. Inadequate temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or the product. A patent for a similar synthesis suggests a temperature range of 50°C to 110°C for 3 to 24 hours.[1] We recommend starting at a moderate temperature (e.g., 80°C) and monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Choice of Dehydrating Agent: The use of harsh dehydrating agents like phosphorus oxychloride (POCl₃) can lead to the hydrolysis of the ethyl ester functionality, a primary decomposition pathway.[2][3][4] Consider using milder alternatives.

Q2: My final product is contaminated with a significant amount of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid. How can I prevent this and purify my product?

A2: The presence of the carboxylic acid byproduct is a strong indicator of ethyl ester hydrolysis during the cyclodehydration step. This is a common decomposition pathway, especially under harsh acidic or high-temperature conditions.

Preventative Measures:

  • Utilize Milder Dehydrating Agents: As highlighted in the table below, several milder reagents can effect cyclodehydration without causing significant ester cleavage.[5][6][7][8] Agents such as tosyl chloride in pyridine or Burgess reagent are excellent alternatives to POCl₃.[7][8]

  • Control Reaction Temperature: If using POCl₃ is unavoidable, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. A large excess of POCl₃, which also acts as the solvent, can sometimes lead to lower yields (37-45%) and harsher conditions.[1]

Purification Strategy:

  • Aqueous Wash: During the workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid byproduct will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while the desired ethyl ester remains in the organic phase.

  • Column Chromatography: If an aqueous wash is insufficient, silica gel column chromatography can effectively separate the more polar carboxylic acid from the less polar ethyl ester. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Q3: Are there any concerns regarding the stability of the 4-methoxyphenyl group during the synthesis?

A3: The 4-methoxyphenyl group is generally stable under the conditions used for 1,3,4-oxadiazole synthesis. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring, but it is not typically prone to cleavage or side reactions under standard cyclodehydration conditions. Syntheses of various 1,3,4-oxadiazoles containing a 4-methoxyphenyl substituent have been reported with good yields, indicating the stability of this moiety.[9]

Quantitative Data Summary

The following table summarizes various reaction conditions for the cyclodehydration step in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which can be adapted for the synthesis of this compound.

Dehydrating AgentSolventTemperature (°C)Reaction TimeTypical Yield (%)Notes
Phosphorus Oxychloride (POCl₃)Toluene or Neat50 - 1103 - 24 h65 - 85Can cause ester hydrolysis.[1]
Triflic Anhydride/Triphenylphosphine OxideDichloromethaneRoom Temp.Not Specified26 - 96Milder alternative to POCl₃.[5]
Tosyl Chloride (TsCl)/PyridineDichloromethaneRoom Temp.Not SpecifiedGood to Very GoodMild conditions, suitable for sensitive functional groups.[8]
Burgess ReagentTetrahydrofuranRoom Temp.Not Specified63 - 96Tolerant of various functional groups, including esters.[7]
N-Chlorosuccinimide (NCS)/1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Not SpecifiedNot SpecifiedShortExcellentMild oxidative cyclization of acylhydrazones.[6]

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxybenzoyl)-N'-(ethoxycarbonyl)hydrazine (Diacylhydrazine Intermediate)

  • Step 1: Synthesis of 4-methoxybenzohydrazide:

    • To a solution of ethyl 4-methoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from ethanol to obtain pure 4-methoxybenzohydrazide.

  • Step 2: Acylation with Ethyl Chloroformate:

    • Dissolve 4-methoxybenzohydrazide (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add ethyl chloroformate (1.1 equivalents) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) to the solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3-4 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N-(4-methoxybenzoyl)-N'-(ethoxycarbonyl)hydrazine. This intermediate can be purified by recrystallization or used directly in the next step.

Protocol 2: Cyclodehydration to this compound (Milder Conditions)

  • Using Tosyl Chloride and Pyridine:

    • Dissolve the crude N-(4-methoxybenzoyl)-N'-(ethoxycarbonyl)hydrazine (1 equivalent) in pyridine.

    • Cool the solution to 0°C.

    • Add tosyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature overnight.

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure product.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Diacylhydrazine Synthesis cluster_1 Step 2: Cyclodehydration Ethyl_4_methoxybenzoate Ethyl 4-methoxybenzoate 4_methoxybenzohydrazide 4-methoxybenzohydrazide Ethyl_4_methoxybenzoate->4_methoxybenzohydrazide Reflux in EtOH Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->4_methoxybenzohydrazide Diacylhydrazine N-(4-methoxybenzoyl)-N'-(ethoxycarbonyl)hydrazine 4_methoxybenzohydrazide->Diacylhydrazine Base (e.g., TEA) Ethyl_chloroformate Ethyl chloroformate Ethyl_chloroformate->Diacylhydrazine Final_Product This compound Diacylhydrazine->Final_Product Heat Dehydrating_Agent Dehydrating Agent (e.g., POCl3, TsCl) Dehydrating_Agent->Final_Product

Caption: Synthetic workflow for this compound.

Decomposition_Pathway Diacylhydrazine N-(4-methoxybenzoyl)-N'-(ethoxycarbonyl)hydrazine Desired_Product This compound Diacylhydrazine->Desired_Product Cyclodehydration Decomposition_Product 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid Desired_Product->Decomposition_Product Ester Hydrolysis Harsh_Conditions Harsh Conditions (e.g., POCl3, high temp.) Harsh_Conditions->Decomposition_Product Mild_Conditions Mild Conditions (e.g., TsCl, Burgess Reagent) Mild_Conditions->Desired_Product

Caption: Desired reaction versus decomposition pathway under harsh conditions.

References

Technical Support Center: Spectroscopic Analysis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for this compound?

A1: Expected spectroscopic data are summarized in the tables below. These values are based on the analysis of its chemical structure and data from similar compounds. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument used.

Q2: Which solvents are recommended for NMR analysis of this compound?

A2: Common deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable for ¹H and ¹³C NMR spectroscopy. The choice of solvent may influence chemical shifts.

Q3: What are the characteristic IR absorption bands for this molecule?

A3: The key functional groups that give rise to characteristic IR bands include the C=O of the ester, the C=N and C-O-C of the oxadiazole ring, and the aromatic C-H and C=C bonds. Refer to the IR data table for specific frequency ranges.

Q4: What is the expected molecular ion peak in the mass spectrum?

A4: The molecular formula for this compound is C₁₂H₁₂N₂O₄, with a molecular weight of 248.24 g/mol . The expected molecular ion peak [M]⁺ should be observed at m/z 248.

Troubleshooting Guides

¹H NMR Spectroscopy
Issue Possible Cause Troubleshooting Steps
Unexpected peaks in the spectrum Sample impurity, residual solvent, or grease.1. Check the purity of the sample using TLC or LC-MS.2. Identify common solvent peaks (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).3. Ensure clean NMR tubes and proper handling to avoid grease contamination.
Broad or poorly resolved signals Sample aggregation, presence of paramagnetic impurities, or incorrect shimming.1. Try a more dilute sample.2. Use a different deuterated solvent.3. Re-shim the spectrometer before acquisition.4. If the compound has acidic protons, a D₂O exchange experiment can help identify and sharpen signals.
Incorrect integration values Phasing errors, baseline distortion, or overlapping signals.1. Carefully re-phase the spectrum and correct the baseline.2. For overlapping signals, use deconvolution software if available.3. Ensure a sufficient relaxation delay (d1) was used during acquisition.
¹³C NMR Spectroscopy
Issue Possible Cause Troubleshooting Steps
Missing quaternary carbon signals Long relaxation times for quaternary carbons.1. Increase the relaxation delay (d1) and/or the number of scans.2. Perform a DEPT experiment to help identify quaternary carbons.
Low signal-to-noise ratio Insufficient sample concentration or too few scans.1. Increase the sample concentration if possible.2. Increase the number of scans acquired.
Mass Spectrometry (MS)
Issue Possible Cause Troubleshooting Steps
No molecular ion peak observed The molecular ion is unstable and has fragmented.1. Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).[1]
Unexpected fragment ions Presence of an impurity or complex fragmentation pattern.1. Analyze the sample by LC-MS to check for impurities.2. Propose fragmentation pathways based on the structure of the molecule. Common fragmentations for oxadiazoles involve cleavage of the heterocyclic ring.[1]
Infrared (IR) Spectroscopy
Issue Possible Cause Troubleshooting Steps
Broad peak in the 3200-3600 cm⁻¹ region Presence of water (O-H stretch) in the sample.1. Ensure the sample is thoroughly dried before analysis.2. Use a dry KBr pellet or prepare the sample in a dry solvent.
Weak or noisy spectrum Insufficient sample amount or poor contact with the ATR crystal.1. Use more sample for the analysis.2. Ensure good contact between the sample and the ATR crystal.

Data Presentation

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.00Doublet2HAromatic protons (ortho to oxadiazole)
~7.05Doublet2HAromatic protons (ortho to OCH₃)
~4.50Quartet2H-O-CH₂-CH₃
~3.90Singlet3H-OCH₃
~1.45Triplet3H-O-CH₂-CH₃
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~165Oxadiazole Carbon (C5)
~162Methoxy-substituted Aromatic Carbon (C-OCH₃)
~158Ester Carbonyl (C=O)
~156Oxadiazole Carbon (C2)
~129Aromatic CH (ortho to oxadiazole)
~115Aromatic CH (ortho to OCH₃)
~115Aromatic Quaternary Carbon (C-C-N)
~63-O-CH₂-CH₃
~56-OCH₃
~14-O-CH₂-CH₃
Predicted Mass Spectrometry Data
m/z Assignment
248[M]⁺ (Molecular Ion)
203[M - OCH₂CH₃]⁺
175[M - COOCH₂CH₃]⁺
135[CH₃O-C₆H₄-C≡O]⁺
Predicted IR Spectroscopy Data
Frequency (cm⁻¹) Vibration Functional Group
~3050-3150C-H stretchAromatic
~2900-3000C-H stretchAliphatic
~1740-1760C=O stretchEster
~1610C=C stretchAromatic
~1580C=N stretchOxadiazole
~1250C-O stretchAryl ether
~1100-1200C-O stretchEster

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. A proton-decoupled sequence is standard.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. For Electron Ionization (EI), a direct insertion probe may be used. For ESI, the solution is infused at a low flow rate. Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed mass-to-charge ratios with the calculated values.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Sample Preparation (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualizations

Caption: Troubleshooting workflow for spectroscopic analysis.

Caption: Key ¹H NMR correlations for the target molecule.

References

"Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate" cell-based assay interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate in cell-based assays. The following information is designed to help identify and mitigate potential sources of assay interference.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My dose-response curve is unusual or irreproducible. Could the compound be interfering with the assay?

Unusual or irreproducible dose-response curves can be a sign of assay interference. Compounds like this compound, which belong to a class of heterocyclic compounds, can sometimes behave as Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear as "hits" in high-throughput screens but do so through non-specific mechanisms, leading to misleading results.[1][2]

Troubleshooting Steps:

  • Check for PAINS alerts: Utilize computational tools or databases to check if the 1,3,4-oxadiazole scaffold is a known PAIN.[1]

  • Vary assay conditions: Altering parameters such as buffer composition or pH can sometimes mitigate non-specific interactions.

  • Perform orthogonal assays: Validate your findings using a different assay technology that relies on an unrelated detection method.[3]

2. I am observing a high background signal in my fluorescence-based assay. Could the compound itself be fluorescent?

Yes, compounds containing the 1,3,4-oxadiazole ring system have been shown to exhibit fluorescent properties.[4][5][6][7] This intrinsic fluorescence can interfere with assays that use fluorescence as a readout, leading to a high background signal or false positives.

Troubleshooting Steps:

  • Measure compound autofluorescence: Scan the emission spectrum of your compound at the excitation wavelength of your assay.

  • Use a different fluorescent dye: If possible, switch to a fluorescent probe with excitation and emission spectra that do not overlap with that of your compound.

  • Implement a "no-dye" control: Run the assay with the compound but without the fluorescent dye to quantify its contribution to the signal.

Quantitative Data Summary: Fluorescence Properties of Substituted 1,3,4-Oxadiazoles

Compound ClassExcitation Maxima (nm)Emission Maxima (nm)Solvent DependencyReference
2,5-disubstituted 1,3,4-oxadiazoles~320-350~370-500Yes[4]
Protonated 1,3,4-oxadiazolesNot specifiedBlue-shiftedYes[6]

3. My results are inconsistent, especially at higher compound concentrations. Could the compound be aggregating?

Compound aggregation is a common cause of non-specific assay interference.[8][9] Aggregates can sequester and inhibit enzymes or interfere with detection reagents, leading to inconsistent and concentration-dependent artifacts.

Troubleshooting Steps:

  • Include a detergent: The addition of a small amount of a non-ionic detergent, such as Triton X-100 (typically 0.01-0.1%), can often disrupt compound aggregates.[9]

  • Perform a detergent counter-screen: Run your assay in the presence and absence of a detergent. A significant decrease in activity in the presence of the detergent suggests aggregation.

  • Directly detect aggregates: Utilize biophysical techniques to look for the formation of aggregates.

Experimental Protocols for Detecting Aggregation

MethodPrincipleThroughputKey ConsiderationsReference
Dynamic Light Scattering (DLS) Measures the size of particles in solution by analyzing light scattering fluctuations.Low to MediumCan be sensitive to dust and other contaminants. Assumes spherical particles, which may not always be the case for compound aggregates.[9][10]
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical environment of the compound upon aggregation, often seen as line broadening or changes in diffusion rates.LowRequires higher compound concentrations and specialized equipment. Can provide detailed structural information.[11]
AmpC β-lactamase Counter-Screen A well-established enzymatic assay to identify aggregate-based inhibitors. Aggregators inhibit the enzyme, and this inhibition is reversed by detergents.HighSpecific for detecting enzyme inhibition by aggregates.[9]

Visualizing Experimental Workflows and Concepts

Workflow for Investigating Assay Interference

Assay_Interference_Workflow start Unexpected Assay Results check_pains Check for PAINS alerts start->check_pains autofluorescence Measure Compound Autofluorescence start->autofluorescence aggregation_test Test for Aggregation start->aggregation_test orthogonal_assay Perform Orthogonal Assay check_pains->orthogonal_assay modify_assay Modify Assay Conditions autofluorescence->modify_assay aggregation_test->modify_assay confirm_activity Confirm True Biological Activity orthogonal_assay->confirm_activity false_positive Identify as False Positive orthogonal_assay->false_positive modify_assay->orthogonal_assay

Caption: A flowchart outlining the steps to troubleshoot potential assay interference.

Conceptual Diagram of Compound Aggregation

Aggregation_Concept cluster_0 Low Concentration cluster_1 High Concentration a1 Monomer b1 Aggregate a2 Monomer a3 Monomer a4 Monomer b2 Aggregate b1->b2 b3 Aggregate b2->b3 b4 Aggregate b3->b4 b5 Aggregate b4->b5 b6 Aggregate b5->b6 b6->b1

Caption: Illustration of compound monomers and their formation into an aggregate at higher concentrations.

Signaling Pathway Interference Model

Pathway_Interference cluster_Target Intended Target Pathway cluster_Interference Interference Mechanism Receptor Receptor Kinase Kinase Receptor->Kinase TF Transcription Factor Kinase->TF Response Cellular Response TF->Response Compound Test Compound (e.g., Aggregates) Assay_Component Assay Component (e.g., Enzyme, Dye) Compound->Assay_Component Non-specific Interaction False_Signal False Signal Assay_Component->False_Signal

Caption: A diagram showing the difference between specific target engagement and non-specific assay interference.

References

"Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate" improving bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with "Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate" and similar 1,3,4-oxadiazole derivatives. The focus is on overcoming challenges related to poor oral bioavailability in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound in our rodent pharmacokinetic studies. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge for many 1,3,4-oxadiazole derivatives.[1][2] The primary reasons often stem from the physicochemical properties of the compound:

  • Poor Aqueous Solubility: The planar, aromatic structure of the oxadiazole core contributes to low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[3]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and liver before reaching systemic circulation.

  • High Lipophilicity: While some lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor dissolution and entrapment in the GI tract.

Q2: What are the initial steps to consider for improving the oral bioavailability of our 1,3,4-oxadiazole compound?

A2: A systematic approach is recommended. Start with simple formulation strategies before moving to more complex ones:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to enhanced dissolution rates.[3]

  • Use of Co-solvents and Surfactants: Simple aqueous suspensions can be improved by adding pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) and non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to improve wetting and solubility.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and extent.[4]

Q3: Are there more advanced formulation strategies available if simple methods are insufficient?

A3: Yes, several advanced drug delivery systems can be employed to overcome significant bioavailability challenges:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4]

  • Nanoparticle-Based Carriers: Encapsulating the compound in polymeric nanoparticles or liposomes can protect it from degradation, enhance its solubility, and potentially target it to specific sites.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of the drug.[5]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Troubleshooting Steps
High variability in plasma concentrations between animals. Poor and erratic dissolution of the compound in the GI tract. Food effects.1. Switch to a liquid formulation (solution or fine suspension).2. Ensure consistent dosing volume and technique.3. Standardize the fasting/feeding state of the animals.
Low Cmax and AUC after oral administration compared to IV. Poor absorption due to low solubility. High first-pass metabolism.1. Conduct an intravenous pharmacokinetic study to determine the absolute bioavailability.2. Try a formulation with solubility enhancers (see FAQs).3. If first-pass metabolism is suspected, consider co-administration with a metabolic inhibitor (e.g., piperine) in exploratory studies.
Precipitation of the compound in the dosing vehicle. The compound's solubility limit is exceeded in the chosen vehicle.1. Reduce the concentration of the compound.2. Increase the proportion of co-solvents or surfactants.3. Use a suspension with appropriate suspending agents (e.g., carboxymethyl cellulose).
No detectable plasma levels of the parent compound. Extensive and rapid metabolism. Analytical assay not sensitive enough.1. Analyze plasma for major metabolites.2. Improve the sensitivity of the LC-MS/MS method.3. Consider a different route of administration (e.g., intraperitoneal) to bypass the liver initially.

Quantitative Data Summary

The following table presents a hypothetical comparison of pharmacokinetic parameters for a representative 2,5-disubstituted 1,3,4-oxadiazole derivative ("EMPOX") in different oral formulations, based on typical improvements seen in the literature for this class of compounds.

Table 1: Hypothetical Pharmacokinetic Parameters of "EMPOX" in Rats (10 mg/kg, p.o.)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (0.5% CMC)50 ± 152.0250 ± 80100 (Reference)
Micronized Suspension120 ± 301.5750 ± 150300
Solid Dispersion (in PVP-K30)350 ± 701.02100 ± 400840
Nanoemulsion (SEDDS)600 ± 1200.53500 ± 6501400

Data are presented as mean ± SD and are for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension
  • Milling: Place 1 gram of this compound into a zirconia milling jar containing zirconia beads.

  • Milling Parameters: Mill the compound using a planetary ball mill at 400 rpm for 2 hours.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in deionized water.

  • Suspension Formulation: Disperse the micronized powder in the CMC solution to the desired final concentration (e.g., 2 mg/mL) with continuous stirring.

  • Particle Size Analysis: Confirm the particle size distribution using laser diffraction or dynamic light scattering. The target size should be in the range of 2-10 µm.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Dosing: Administer the formulated compound via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

G Figure 1. Barriers to Oral Bioavailability of 1,3,4-Oxadiazoles cluster_GI Gastrointestinal Tract cluster_Metabolism Pre-systemic Metabolism Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Permeation Permeation Dissolved Drug->Permeation Gut Wall Metabolism Gut Wall Metabolism Permeation->Gut Wall Metabolism Hepatic First-Pass Hepatic First-Pass Gut Wall Metabolism->Hepatic First-Pass Systemic Circulation Systemic Circulation Hepatic First-Pass->Systemic Circulation Low Solubility Low Solubility Low Solubility->Dissolution Metabolic Instability Metabolic Instability Metabolic Instability->Gut Wall Metabolism Metabolic Instability->Hepatic First-Pass

Caption: Barriers to oral bioavailability for 1,3,4-oxadiazole compounds.

G Figure 2. Workflow for Improving Bioavailability Start Start Aqueous Suspension PK Initial PK study (Aqueous Suspension) Start->Aqueous Suspension PK Low Bioavailability? Low Bioavailability? Aqueous Suspension PK->Low Bioavailability? Simple Formulations Test Simple Formulations (Micronization, Co-solvents) Low Bioavailability?->Simple Formulations Yes Proceed to Efficacy Studies Proceed to Efficacy Studies Low Bioavailability?->Proceed to Efficacy Studies No Improved? Improved? Simple Formulations->Improved? Advanced Formulations Test Advanced Formulations (Solid Dispersion, SEDDS) Improved?->Advanced Formulations No Improved?->Proceed to Efficacy Studies Yes Sufficient? Sufficient? Advanced Formulations->Sufficient? Sufficient?->Proceed to Efficacy Studies Yes Re-evaluate Compound Re-evaluate Compound Sufficient?->Re-evaluate Compound No

Caption: A decision workflow for formulation development.

References

Validation & Comparative

A Comparative Guide to 1,3,4-Oxadiazole Derivatives in Drug Discovery: Spotlight on Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate and its analogues against other 1,3,4-oxadiazole derivatives, supported by experimental data from peer-reviewed studies. Due to the limited publicly available biological data for this compound, this guide will utilize data from its close structural analogue, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine , as a primary point of comparison in the realm of anticancer activity.

Data Presentation

The following tables summarize the quantitative biological activity of various 1,3,4-oxadiazole derivatives.

Table 1: Comparative Anticancer Activity of 1,3,4-Oxadiazole Derivatives
CompoundCancer Cell LineActivity MetricValueReference
Analogue of Target Compound: N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineLeukemia (K-562)Growth Percent18.22%[3]
Melanoma (MDA-MB-435)Growth Percent15.43%[3]
Colon (HCT-15)Growth Percent39.77%[3]
Breast (T-47D)Growth Percent34.27%[3]
N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amineLeukemia (MOLT-4)Growth Percent76.31%[3]
N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amineRenal Cancer (A498)Growth Percent76.62%[3]
2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazoleBreast (MCF-7)IC₅₀0.34 µM[4]
Lung (A549)IC₅₀2.45 µM[4]
Breast (MDA-MB-231)IC₅₀1.89 µM[4]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamideLung (A549)IC₅₀<0.14 µM[5]
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamideLung (A549)IC₅₀1.59 µM[5]

Note: Growth Percent (GP) values from the NCI-60 screen represent the percentage of cell growth relative to a no-drug control. A lower GP value indicates higher cytotoxicity. IC₅₀ is the half-maximal inhibitory concentration.

Table 2: Comparative Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
CompoundMicroorganismActivity MetricValue (µg/mL)Reference
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamideStaphylococcus aureus (MRSA)MIC4-16[6]
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamideStaphylococcus aureus (MRSA)MIC4-16[6]
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamideStaphylococcus aureus (MRSA)MIC8-32[6]
4-bromo[(N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl]anilineEscherichia coliMIC-[7]
Staphylococcus aureusMIC-[7]

Note: MIC is the Minimum Inhibitory Concentration required to inhibit visible growth of the microorganism.

Experimental Protocols

Anticancer Activity Screening (NCI-60 Protocol)

The anticancer activity of the analogue of the target compound, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen.[3]

  • Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, is used.

  • Drug Incubation: The cells are incubated with the test compound at a single concentration of 10⁻⁵ M for 48 hours.

  • Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. The protein-binding dye SRB is used to assess cell mass.

  • Data Analysis: The percentage of cell growth is calculated relative to a no-drug control and a baseline measurement at the time of drug addition. A growth percent value of 100 represents no effect, a value of 0 represents cytostasis (no growth), and a value between 0 and -100 indicates cytotoxicity (cell killing).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) for the antimicrobial 1,3,4-oxadiazole derivatives was determined using the broth microdilution method as described in several studies.[6]

  • Bacterial Strains: Standard and clinical isolates of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a multi-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization

G Synthesis of a 1,3,4-Oxadiazole Derivative acid_hydrazide 4-Methoxybenzoylhydrazine intermediate1 Potassium dithiocarbazinate salt acid_hydrazide->intermediate1 + CS2, KOH/EtOH cs2 CS2 koh KOH / EtOH ethyl_chloroacetate Ethyl Chloroacetate intermediate2 5-(4-methoxyphenyl)-1,3,4- oxadiazole-2-thiol intermediate1->intermediate2 Cyclization product Ethyl 2-((5-(4-methoxyphenyl)-1,3,4- oxadiazol-2-yl)thio)acetate intermediate2->product + Ethyl Chloroacetate

Caption: A representative synthetic pathway for a 1,3,4-oxadiazole derivative.

G Hypothetical Signaling Pathway Modulation oxadiazole 1,3,4-Oxadiazole Derivative receptor Cellular Target (e.g., Enzyme, Receptor) oxadiazole->receptor Binds to pathway Signaling Pathway (e.g., Proliferation, Survival) oxadiazole->pathway Modulates inhibition Inhibition receptor->pathway apoptosis Apoptosis pathway->apoptosis Leads to cell_cycle_arrest Cell Cycle Arrest pathway->cell_cycle_arrest Leads to inhibition->pathway

Caption: A potential mechanism of action for a bioactive 1,3,4-oxadiazole derivative.

References

"Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate" vs doxorubicin cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is relentless. This guide provides a comparative overview of the well-established chemotherapeutic drug, doxorubicin, and a specific heterocyclic compound, "Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate."

It is crucial to note that a direct, head-to-head comparison of the cytotoxicity of these two compounds is currently unavailable in published scientific literature. Extensive searches for cytotoxic data, specifically the half-maximal inhibitory concentration (IC50) values for "this compound," did not yield any specific experimental results.

Therefore, this guide will present the established cytotoxic profile of doxorubicin against a range of cancer cell lines and discuss the general anticancer potential of the 1,3,4-oxadiazole class of compounds, to which "this compound" belongs.

Doxorubicin: A Potent but Broad-Spectrum Cytotoxic Agent

Doxorubicin is a widely used anthracycline antibiotic that exhibits potent cytotoxic activity against a broad spectrum of cancers. Its primary mechanism of action involves the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell death. However, its clinical use is often limited by significant side effects, including cardiotoxicity.

The cytotoxic efficacy of doxorubicin, quantified by its IC50 value, varies considerably across different cancer cell lines. This variability can be attributed to intrinsic differences in cellular uptake, drug efflux mechanisms, and the expression of drug targets.

Table 1: Cytotoxicity of Doxorubicin against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma0.48
HeLaCervical Adenocarcinoma0.19
A549Lung Carcinoma0.23
HepG2Hepatocellular Carcinoma0.61
K562Chronic Myelogenous Leukemia0.04
HT-29Colorectal Adenocarcinoma0.35

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.

The 1,3,4-Oxadiazole Scaffold: A Promising Avenue in Cancer Drug Discovery

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. These compounds have been reported to exert their cytotoxic effects through various mechanisms, such as inhibition of enzymes like carbonic anhydrase and receptor tyrosine kinases, induction of apoptosis, and disruption of cell cycle progression.

While specific data for "this compound" is not available, the broader class of 1,3,4-oxadiazoles represents a promising area for the development of novel and potentially more selective anticancer agents. Further research is warranted to synthesize and evaluate the cytotoxic profile of this specific derivative.

Experimental Protocols: Assessing Cytotoxicity in Vitro

The determination of a compound's cytotoxicity is a fundamental step in drug discovery. The following outlines a typical experimental protocol for the MTT assay, a widely used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., "this compound" or doxorubicin) and a vehicle control.

  • Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Visualizing the Experimental Workflow

To further clarify the process of cytotoxicity testing, the following diagram illustrates the general workflow of an in vitro cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation assay Viability Assay (e.g., MTT) incubation->assay readout Absorbance Reading assay->readout calculation IC50 Calculation readout->calculation

Caption: General workflow of an in vitro cytotoxicity assay.

Comparative Antibacterial Activity of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate and Related Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial potential of 1,3,4-oxadiazole derivatives, with a focus on Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate and structurally related compounds. This document summarizes available experimental data, details the methodologies for antibacterial screening, and visualizes the experimental workflows.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The persistent challenge of antibiotic resistance necessitates the exploration of novel chemical entities, and 1,3,4-oxadiazole derivatives continue to be a promising area of investigation.[1] The presence of a methoxyphenyl group, in particular, has been suggested to contribute favorably to the antibacterial effects of these compounds against both Gram-positive and Gram-negative bacteria.[1]

While specific experimental data on the antibacterial activity of this compound is not extensively available in the public domain, this guide compiles and compares data from several structurally related 1,3,4-oxadiazole derivatives to provide a contextual understanding of its potential efficacy. The following sections present a summary of the antibacterial activity of selected derivatives against various bacterial strains, detailed experimental protocols for assessing this activity, and diagrams illustrating the workflows.

Comparative Antibacterial Data

The antibacterial efficacy of 1,3,4-oxadiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented in the following table is a compilation from various studies on 1,3,4-oxadiazole derivatives, offering a comparative perspective.

CompoundTest OrganismMIC (µg/mL)Reference AntibioticMIC (µg/mL) of Ref.
(5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives (general) Staphylococcus aureus (MRSA)62Ciprofloxacin-
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamideStaphylococcus aureus8 - 32--
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl] benzamideStaphylococcus aureus4 - 16--
2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazoleStaphylococcus aureus---
2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazoleBacillus subtilis---
2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazoleEscherichia coli---
2-(4-methoxyphenyl)-5-tosyl-1,3,4-oxadiazolePseudomonas aeruginosa---

Note: The table includes data for representative 1,3,4-oxadiazole derivatives to provide a comparative context. Direct MIC values for this compound were not available in the reviewed literature. MRSA indicates Methicillin-Resistant Staphylococcus aureus.

Experimental Protocols for Antibacterial Activity Screening

The following are detailed methodologies for two common assays used to evaluate the antibacterial activity of novel compounds.

Agar Well Diffusion Method

This method is a preliminary screening tool to assess the antibacterial activity of a compound. It relies on the diffusion of the test compound from a well through a solidified agar medium to inhibit the growth of a lawn of bacteria.

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound solutions at known concentrations

  • Positive control (standard antibiotic)

  • Negative control (solvent used to dissolve the compound)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared. This is often done by growing the bacteria in a broth medium to a specific turbidity, corresponding to a known cell concentration (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: The surface of the agar plate is uniformly inoculated with the bacterial suspension using a sterile swab to create a bacterial lawn.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Compounds: A specific volume (e.g., 100 µL) of the test compound solution is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also applied to separate wells on the same plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Observation and Measurement: After incubation, the plates are examined for zones of inhibition (clear areas around the wells where bacterial growth is absent). The diameter of these zones is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable liquid growth medium

  • Bacterial cultures

  • Test compound solutions

  • Standard antibiotic solution

  • Sterile multichannel pipettes and tips

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Dilutions: Serial twofold dilutions of the test compound are prepared in the broth medium directly in the wells of the 96-well plate. A typical concentration range might be from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: A bacterial inoculum is prepared and diluted in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells are also included: a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a plate reader to measure the optical density at 600 nm (OD600).

Visualizing the Experimental Workflows

The following diagrams, created using the DOT language, illustrate the workflows for the antibacterial screening methods described above.

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis A Prepare Bacterial Inoculum B Lawn Culture on Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound & Controls C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Agar Well Diffusion Method.

BrothMicrodilution cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate at 37°C for 18-24h C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Caption: Workflow for the Broth Microdilution (MIC) Assay.

References

Structure-Activity Relationship of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the "Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate" core, with a primary focus on their anticancer potential. The information presented is collated from various studies to aid in the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Anticancer Activity

Numerous studies have explored the anticancer effects of 5-(4-methoxyphenyl)-1,3,4-oxadiazole derivatives. The substitution at the 2-position of the oxadiazole ring plays a crucial role in modulating the cytotoxic activity. Below is a summary of the in vitro anticancer activity of selected analogs against various cancer cell lines.

Compound IDR Group (at 2-position)Cancer Cell LineActivity MetricValueReference
4s -NH-(2,4-dimethylphenyl)Melanoma (MDA-MB-435)Growth Percent (GP)15.43[1][6]
Leukemia (K-562)Growth Percent (GP)18.22[1][6][7]
Breast Cancer (T-47D)Growth Percent (GP)34.27[1][6][7]
Colon Cancer (HCT-15)Growth Percent (GP)39.77[1][6][7]
4u -NH-(2,4-dimethylphenyl) [at 5-position: 4-hydroxyphenyl]Melanoma (MDA-MB-435)Growth Percent (GP)6.82[1][6]
4a -NH-(4-methylphenyl)---[1]
4g -NH-(4-bromophenyl)---[1]
AMK OX-6 -CH(COCH3)-CH2-O-(4-chlorophenyl)---[8]
AMKOX-4 -CH(COCH3)-CH2-O-(4-chlorophenyl) [at 5-position: 4-fluorophenyl]---[8]

Key Structure-Activity Relationship Insights:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the 1,3,4-oxadiazole ring significantly influences anticancer activity. The introduction of an N-aryl amine moiety, as seen in compounds 4s and 4u , has proven to be a successful strategy for enhancing cytotoxicity.

  • Aromatic Substituents on the Amine: In the N-aryl-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine series, the substitution pattern on the aryl ring attached to the amine is critical. Compound 4s , with a 2,4-dimethylphenyl group, demonstrated broad-spectrum activity against multiple cancer cell lines.[1][6]

  • Role of the 4-methoxyphenyl Group: The 4-methoxyphenyl group at the 5-position of the oxadiazole ring is a common feature in many active compounds. However, its replacement with a 4-hydroxyphenyl group, as in compound 4u , led to a significant increase in activity against melanoma cells (MDA-MB-435), suggesting that a free hydroxyl group at this position may be beneficial for this specific cell line.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays cited in the literature for evaluating the anticancer activity of 1,3,4-oxadiazole derivatives.

General Synthesis of 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine Analogs

The synthesis of the target compounds typically involves a multi-step process:

  • Esterification: The starting substituted aromatic acid is esterified, often using Fischer esterification.[9]

  • Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate to form the corresponding acid hydrazide.[8][9]

  • Cyclization: The acid hydrazide undergoes cyclization to form the 1,3,4-oxadiazole ring. This can be achieved through various methods, including reaction with carbon disulfide to form a thione intermediate, followed by further modifications, or by reacting with appropriate reagents to introduce the desired substituent at the 2-position. For the synthesis of N-aryl-2-amino derivatives, a common method involves the reaction of the acid hydrazide with an aryl isothiocyanate followed by cyclization.

G A Substituted Aromatic Acid B Esterification A->B Ethanol, H2SO4 C Acid Hydrazide B->C Hydrazine Hydrate D Cyclization with Aryl Isothiocyanate C->D Aryl Isothiocyanate E 5-substituted-N-aryl- 1,3,4-oxadiazol-2-amine D->E

Caption: General synthetic pathway for 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine analogs.

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

Many of the reported compounds were evaluated for their anticancer activity according to the protocol of the National Cancer Institute (NCI).[6]

  • Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, prostate, and breast, is used.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentrations.

  • Cell Plating and Treatment: Cells are seeded in 96-well microtiter plates and incubated for 24 hours. Subsequently, they are treated with the test compounds at various concentrations.

  • Incubation: The plates are incubated for a specified period, typically 48 hours.

  • Assay Termination and Staining: The assay is terminated by the addition of trichloroacetic acid (TCA). The cells are then stained with Sulforhodamine B (SRB).

  • Data Analysis: The absorbance is read on an automated plate reader. The percentage growth is calculated at each of the drug concentrations levels. The Growth Percent (GP) is a measure of the compound's effect on cell proliferation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cancer Cell Lines (NCI-60 Panel) B Compound Preparation C Cell Plating (96-well plates) D Compound Treatment C->D E Incubation (48 hours) D->E F Assay Termination (TCA) E->F G Staining (Sulforhodamine B) F->G H Absorbance Reading G->H I Data Analysis (Growth Percent) H->I

Caption: Experimental workflow for the NCI-60 in vitro anticancer screening protocol.

Proposed Mechanism of Action

While the precise mechanism of action for many 1,3,4-oxadiazole derivatives is still under investigation, several studies suggest that they may induce apoptosis (programmed cell death) in cancer cells.[8] Some analogs have been found to act as inhibitors of various enzymes and proteins crucial for cancer cell survival and proliferation. For instance, some derivatives have shown potential as inhibitors of thymidine phosphorylase or as apoptosis inducers.[7][10]

G Compound 1,3,4-Oxadiazole Analog Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binds to Pathway Inhibition of Pro-survival Signaling Pathways Target->Pathway Leads to Apoptosis Induction of Apoptosis Pathway->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: A proposed general mechanism of action for anticancer 1,3,4-oxadiazole analogs.

This guide highlights the potential of 5-(4-methoxyphenyl)-1,3,4-oxadiazole derivatives as a promising scaffold for the development of novel anticancer agents. The presented data and protocols offer a valuable resource for researchers in the field, facilitating the design and synthesis of new analogs with improved efficacy and selectivity. Further investigations into the precise molecular targets and mechanisms of action are warranted to fully exploit the therapeutic potential of this chemical class.

References

Unveiling the Action of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate: A Comparative Guide to its Potential Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potential mechanisms of action of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate. Drawing on experimental data from structurally similar 1,3,4-oxadiazole derivatives, we explore its plausible roles as an anticancer, anti-inflammatory, and antidiabetic agent.

While direct biological data for this compound is limited in publicly available literature, the extensive research on the 1,3,4-oxadiazole scaffold allows for a robust, data-driven exploration of its likely biological activities. This guide synthesizes findings from multiple studies to present a comparative analysis of its potential efficacy and mechanisms against established alternatives.

Anticancer Potential: Targeting Key Cellular Machinery

The 1,3,4-oxadiazole core is a well-established pharmacophore in anticancer drug discovery, with derivatives exhibiting a variety of cytotoxic mechanisms.[1][2] These include the inhibition of crucial enzymes involved in cell proliferation and survival, such as topoisomerases, and the modulation of key signaling pathways like NF-κB.[3][4][5]

A structurally similar compound, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine , has demonstrated notable anticancer activity across a panel of cancer cell lines.[6][7] This suggests that this compound may exert similar effects.

Comparative Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Compound/DrugTarget/MechanismCell LineIC50/ActivityReference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine Not specifiedK-562 (Leukemia)Growth Percent = 18.22[1]
MDA-MB-435 (Melanoma)Growth Percent = 15.43[1]
Compound 9p (mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole) Topoisomerase II inhibitorA549 (Lung Cancer)IC50 = 3.8 µM[8]
Benzimidazole-1,3,4-oxadiazole derivative (5n) Topoisomerase I inhibitorHeLa (Cervical Cancer)IC50 = 0.205 µM[9]
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) NF-κB pathway inhibitorHCCLM3 (Hepatocellular Carcinoma)IC50 = 27.5 µM[3]
Doxorubicin (Standard) Topoisomerase II inhibitorHeLa (Cervical Cancer)IC50 values vary[9]
Experimental Protocol: Topoisomerase I Inhibition Assay

This protocol outlines a typical method for assessing the inhibition of topoisomerase I, a key enzyme in DNA replication and a target for many anticancer drugs.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • 10x Topoisomerase I Assay Buffer

  • Test compounds (dissolved in DMSO)

  • Stop solution (e.g., containing SDS and a loading dye)

  • Agarose gel

  • Ethidium bromide staining solution

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures containing the assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding Topoisomerase I to each mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution.

  • Analyze the DNA topology by electrophoresis on an agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.

anticancer_pathway cluster_drug 1,3,4-Oxadiazole Derivative cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm drug Ethyl 5-(4-methoxyphenyl) -1,3,4-oxadiazole-2-carboxylate topo Topoisomerase I/II drug->topo Inhibition ikb IκB Kinase drug->ikb Inhibition dna DNA Replication & Transcription topo->dna gene Gene Transcription (Proliferation, Survival) nfkb_n NF-κB nfkb_n->gene Activation Cell Proliferation\n& Survival Cell Proliferation & Survival gene->Cell Proliferation\n& Survival nfkb_c IκB-NF-κB Complex nfkb_c->nfkb_n Translocation ikb->nfkb_c Phosphorylation & Degradation anti_inflammatory_pathway cluster_drug 1,3,4-Oxadiazole Derivative drug Ethyl 5-(4-methoxyphenyl) -1,3,4-oxadiazole-2-carboxylate cox COX-1 / COX-2 drug->cox Inhibition membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation experimental_workflow start Start: Prepare Reagents preincubation Pre-incubate Enzyme with Test Compound start->preincubation reaction Initiate Reaction with Substrate preincubation->reaction incubation Incubate at 37°C reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measurement Measure Absorbance stop_reaction->measurement analysis Calculate % Inhibition measurement->analysis end End analysis->end

References

Comparative Biological Activity of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate and Related Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of "Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate" by examining data from structurally similar compounds. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] While specific experimental data for the title compound is not publicly available, this guide cross-validates its potential activity through a detailed comparison with close structural analogs and other relevant 1,3,4-oxadiazole derivatives.

Data Presentation: Comparative Anticancer and Antimicrobial Activity

The following table summarizes the biological activity of a close analog of the target compound, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, and other 1,3,4-oxadiazole derivatives against various cancer cell lines and microbial strains. This comparative data provides a benchmark for the potential efficacy of "this compound".

Compound/DerivativeStructure DescriptionBiological ActivityCell Line/StrainQuantitative Data (IC50/GP/MIC)Reference
Close Analog: N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) A 1,3,4-oxadiazole with a 5-(4-methoxyphenyl) group and a 2-(N-(2,4-dimethylphenyl)amino) group.AnticancerMDA-MB-435 (Melanoma)GP: 15.43%[3][4]
AnticancerK-562 (Leukemia)GP: 18.22%[3][4]
AnticancerT-47D (Breast Cancer)GP: 34.27%[3][4]
AnticancerHCT-15 (Colon Cancer)GP: 39.77%[3][4]
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO)A 1,3,4-oxadiazole with a 2-(3-chlorobenzothiophen-2-yl) group and a 5-(3-methoxyphenyl) group.AnticancerHCCLM3 (Hepatocellular Carcinoma)IC50: 27.5 µM
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazoleA 1,3,4-oxadiazole with a 5-(4-nitrophenyl) group and a 2-((1-benzylbenzimidazol-2-yl)thiomethyl) group.AnticancerGeneral CytotoxicityIC50: 17.5 µM[5]
3-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-phenyl-1,3,4-oxadiazol-2(3H)-oneA 1,3,4-oxadiazol-2-one with a 5-phenyl group and a 3-((1-benzyl-1,2,3-triazol-4-yl)methyl) group.AnticancerHeLa, MDA-MB-231, DU-145, HEPG2Not specified, but noted as promising.[5]
OZE-I, OZE-II, OZE-III (1,3,4-oxadiazole derivatives)Complex substituted 1,3,4-oxadiazoles.AntimicrobialStaphylococcus aureusMIC: 4 to 32 µg/ml

*IC50: Half-maximal inhibitory concentration; GP: Growth Percent (as per NCI-60 screen); MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

1. In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

2. In Vitro Antimicrobial Activity - Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mandatory Visualization

The following diagrams illustrate a simplified experimental workflow for anticancer drug screening and a key signaling pathway often implicated in the mechanism of action of 1,3,4-oxadiazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture seeding Cell Seeding in 96-well Plate prep_cells->seeding prep_compounds Compound Dilution treatment Treatment with Compounds prep_compounds->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Formazan Crystal Formation mtt_add->formazan solubilize Solubilize Crystals formazan->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Caption: Workflow for In Vitro Anticancer Screening using MTT Assay.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound 1,3,4-Oxadiazole Derivative bcl2 Bcl-2 Family (Bax/Bak) compound->bcl2 Induces mito Mitochondrial Disruption bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified Intrinsic Apoptosis Pathway.

References

Validating Anticancer Potential: A Comparative Guide to Molecular Docking of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of molecular docking predictions with experimental data for 1,3,4-oxadiazole derivatives as potential anticancer agents. Due to a lack of specific data on "Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate," this guide focuses on closely related 1,3,4-oxadiazole compounds targeting key cancer-related proteins: Epidermal Growth Factor Receptor (EGFR) and Tubulin.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Molecular docking is a crucial computational tool in the early stages of drug discovery to predict the binding affinity and orientation of a ligand to its protein target. However, experimental validation is paramount to confirm these in silico predictions. This guide presents a comparative analysis of reported molecular docking scores and corresponding in vitro biological activities (IC50 values) for several 1,3,4-oxadiazole derivatives against EGFR and tubulin.

Comparative Analysis of EGFR Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and its inhibition can halt tumor growth and proliferation.[3][4] Several 1,3,4-oxadiazole derivatives have been investigated as potential EGFR inhibitors. The following table compares the in silico docking scores with the experimentally determined IC50 values of some of these compounds, alongside a known EGFR inhibitor, Erlotinib, for reference.

CompoundProtein Target (PDB ID)Molecular Docking Score (kcal/mol)In Vitro AssayIC50 Value (µM)
Naproxen-1,3,4-oxadiazole-triazole hybrid (Compound 15) EGFR (Not Specified)Not SpecifiedEGFR Kinase Inhibition Assay0.41
2,5-disubstituted 1,3,4-oxadiazole (Compound IIe) EGFR (1M17)-7.89MTT Assay (HeLa cells)25.1
Erlotinib (Reference Drug) EGFR (Not Specified)Not SpecifiedEGFR Kinase Inhibition Assay0.30

Comparative Analysis of Tubulin Inhibitors

Tubulin is another critical target in cancer chemotherapy. Agents that interfere with tubulin polymerization can induce cell cycle arrest and apoptosis in cancer cells.[5][6] The table below presents a comparison of molecular docking and experimental data for 1,3,4-oxadiazole derivatives designed as tubulin inhibitors, with Colchicine included as a reference compound.

CompoundProtein Target (PDB ID)Molecular Docking Score (kcal/mol)In Vitro AssayIC50 Value (nM)
1,3,4-oxadiazole derivative (Compound 8e) Tubulin (Not Specified)Not SpecifiedTubulin Polymerization Assay7.95
1,3,4-oxadiazole derivative (Compound 8f) Tubulin (Not Specified)Not SpecifiedTubulin Polymerization Assay9.81
Colchicine (Reference Drug) Tubulin (1SA0)-7.046Tubulin Polymerization Assay (Reference value)Not Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Molecular Docking Simulation

The general workflow for molecular docking studies involves the preparation of the protein and ligand, the docking simulation itself, and the analysis of the results.

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR, tubulin) is typically obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the 1,3,4-oxadiazole derivatives and reference compounds are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.

  • Docking Simulation: A docking software (e.g., AutoDock, Schrödinger Maestro) is used to predict the binding mode and affinity of the ligand within the active site of the protein. A grid box is defined around the active site to guide the docking process. The docking algorithm then explores various conformations and orientations of the ligand, and the best poses are scored based on a scoring function that estimates the binding free energy.[7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]

Enzyme Inhibition Assay (EGFR and Tubulin)

Enzyme inhibition assays are performed to determine the direct inhibitory effect of the compounds on the target enzyme.

  • EGFR Kinase Assay: The in vitro EGFR inhibitory activity can be evaluated using an ELISA-based kit. The assay measures the phosphorylation of a substrate by the EGFR kinase in the presence of various concentrations of the inhibitor. The IC50 value is then calculated.[8]

  • Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of microtubules. The concentration of the compound that inhibits tubulin polymerization by 50% is determined as the IC50 value.[5]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating molecular docking results with experimental data, a crucial process in modern drug discovery.

cluster_in_silico In Silico Analysis cluster_in_vitro Experimental Validation cluster_correlation Correlation and Optimization node_target Target Identification (e.g., EGFR, Tubulin) node_docking Molecular Docking Simulation node_target->node_docking node_ligand Ligand Design & Preparation (1,3,4-Oxadiazole Derivatives) node_ligand->node_docking node_analysis Analysis of Docking Score & Binding Interactions node_docking->node_analysis node_selection Selection of Promising Candidates node_analysis->node_selection node_synthesis Chemical Synthesis of Selected Compounds node_selection->node_synthesis node_cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) node_synthesis->node_cytotoxicity node_enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) node_synthesis->node_enzyme node_data_analysis Data Analysis & IC50 Determination node_cytotoxicity->node_data_analysis node_enzyme->node_data_analysis node_correlation Correlate Docking Score with IC50 Values node_data_analysis->node_correlation node_sar Structure-Activity Relationship (SAR) Studies node_correlation->node_sar node_optimization Lead Optimization node_sar->node_optimization node_optimization->node_ligand Iterative Refinement

Caption: Workflow for validating molecular docking with experimental data.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, a compound noted for its potential hazards, including being harmful if swallowed or inhaled, and causing skin and eye irritation.[1] Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

Hazard Profile and Safety Precautions

Before handling, it is crucial to be aware of the specific hazards associated with this compound.

Hazard Identification:

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.

Source: CymitQuimica Safety Data Sheet[1]

Personal Protective Equipment (PPE):

Given the hazardous nature of this compound, the following PPE is mandatory when handling the substance for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Protective gloves (e.g., nitrile rubber).[3][4]

  • Respiratory Protection: A dust respirator is necessary, especially when handling the solid form, to avoid inhalation.[3][5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3][4]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, properly labeled hazardous waste container.[5] Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated and disposed of as hazardous waste. Place these items in a sealed plastic bag before depositing them into the main solid waste container.[5]

  • Empty Containers: The original container of the chemical must also be treated as hazardous waste, as it may retain residual amounts of the substance. Do not rinse the container into the drain.[6][7] Keep the container tightly closed and place it in the designated waste collection area.[6][8]

2. Containerization and Labeling:

  • Waste Container: Use a robust, leak-proof container that is compatible with the chemical. The container should be kept securely sealed when not in use.[5][8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the primary hazards (e.g., "Harmful," "Irritant").

3. Storage of Waste:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5][8] The storage area should be cool and dry.[5]

4. Final Disposal:

  • The ultimate disposal of the hazardous waste must be carried out by a licensed waste disposal company.[9] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[6][7] Follow your institution's specific procedures for arranging the collection of chemical waste.

Experimental Workflow for Disposal

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_final Final Steps prep Identify Waste for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe collect_solid Collect Solid Chemical Waste ppe->collect_solid collect_contaminated Collect Contaminated Materials (e.g., gloves, wipes) ppe->collect_contaminated collect_container Prepare Empty Original Container ppe->collect_container container Place in a Labeled, Sealed Hazardous Waste Container collect_solid->container collect_contaminated->container collect_container->container labeling Label Container: 'Hazardous Waste' 'this compound' 'Harmful, Irritant' container->labeling storage Store in Designated Secure Waste Area labeling->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS Number: 151098-14-5). Adherence to these procedures is essential for ensuring personal safety and environmental compliance in the laboratory.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2).[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1]

In case of exposure, follow these first aid measures immediately and consult a physician, showing them the safety data sheet.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[1]

  • In case of skin contact: Wash off with soap and plenty of water.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a potential for splashing.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant gloves.Inspect gloves prior to use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
Body Protection Standard laboratory coat.Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated or for nuisance exposures, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.Respirators and components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Operational and Disposal Plans

Handling and Storage:

  • Avoid all personal contact, including inhalation of dust and aerosols.[1][2]

  • Handle the substance in a well-ventilated area, preferably in a laboratory fume hood.[3]

  • Wash hands thoroughly after handling and before breaks.[1]

  • Store in a tightly closed container in a dry, well-ventilated place.[4]

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure adequate ventilation.

  • Containment: For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material.[2]

  • Collection: Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

Disposal Plan: All waste containing this compound must be treated as hazardous waste. Do not dispose of it in standard trash or down the drain.[1]

  • Waste Collection:

    • Whenever possible, keep the chemical waste in its original container.

    • If transferring is necessary, use a compatible, clean, and clearly labeled container with a secure lid.

    • Label the container with "Hazardous Waste," the full chemical name, and the date of accumulation.

  • Waste Segregation:

    • Do not mix this waste with other chemical waste streams.

    • Solid waste (e.g., contaminated gloves, filter paper) should be collected separately in a designated hazardous waste container.[5]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated.

  • Disposal:

    • Contact your institution's EHS office to arrange for pickup and disposal.

    • Disposal must be carried out by a licensed and approved hazardous waste disposal company.[4]

Experimental Workflow and Safety Diagram

Safe Handling and Disposal Workflow for this compound prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use in a fume hood - Avoid dust generation prep->handling spill Spill? handling->spill spill_proc Spill Procedure - Evacuate and ventilate - Contain and collect - Decontaminate spill->spill_proc Yes waste_gen Waste Generation - Solid and liquid waste spill->waste_gen No spill_proc->waste_gen waste_seg Waste Segregation - Separate solid and liquid waste - Use labeled, compatible containers waste_gen->waste_seg storage Waste Storage - Designated accumulation area - Secure and sealed containers waste_seg->storage disposal Disposal - Contact EHS for pickup - Licensed hazardous waste contractor storage->disposal end End of Process disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.